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  • Product: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
  • CAS: 50562-19-1

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Executive Summary This technical guide details the synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol , a critical chiral pharmacophore. The trifluoromethyl ( ) group adjacent to a chiral alcohol is a high-value moti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol , a critical chiral pharmacophore. The trifluoromethyl (


) group adjacent to a chiral alcohol is a high-value motif in medicinal chemistry, enhancing metabolic stability (blocking P450 oxidation) and increasing lipophilicity for improved membrane permeability.

This guide prioritizes two distinct synthetic pathways selected for their scalability and stereochemical control:

  • Asymmetric Transfer Hydrogenation (ATH): The preferred route for enantioselective scale-up, utilizing Ruthenium-based catalysis.

  • Nucleophilic Trifluoromethylation: A convergent route utilizing the Ruppert-Prakash reagent, ideal for rapid analog generation from aldehydes.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (Target 1 ) presents a classic challenge in organofluorine chemistry: installing the electron-withdrawing


 group while establishing a chiral center.
Retrosynthetic Logic

We approach the target via two primary disconnections:

  • Path A (Reduction): Disconnection of the C-H bond. This relies on the enantioselective reduction of the corresponding trifluoromethyl ketone. This is the most atom-economical approach for scale-up.

  • Path B (Nucleophilic Addition): Disconnection of the C-C bond between the

    
     group and the carbinol carbon. This utilizes 4-fluorobenzaldehyde as the electrophile and a "hard" trifluoromethyl anion equivalent.
    

Retrosynthesis Target Target Molecule 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol Ketone Precursor A (Ketone) 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone Ketone->Target Path A: Asymmetric Reduction (Stereoselective) Aldehyde Precursor B (Aldehyde) 4-fluorobenzaldehyde Aldehyde->Target Path B: Nucleophilic CF3 Addition (Racemic/Inductive) TMSCF3 Reagent TMS-CF3 (Ruppert-Prakash) TMSCF3->Aldehyde RuCat Catalyst Ru-TsDPEN (Transfer Hydrogenation) RuCat->Ketone

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Route A - Asymmetric Transfer Hydrogenation (ATH)

Primary Application: Scalable synthesis of enantiopure (R)- or (S)-isomers.

This method utilizes the Noyori-Ikariya transfer hydrogenation protocol. Trifluoromethyl ketones are highly reactive substrates for ATH due to the strong electron-withdrawing nature of the


 group, which activates the carbonyl carbon.
Mechanism of Action

The reaction proceeds via a metal-ligand bifunctional mechanism. The Ruthenium center coordinates the hydride, while the amine ligand coordinates the proton. This concerted transfer avoids high-energy intermediates.

ATH_Mechanism Ru_Hydride Ru-H Species (Active Catalyst) TS Transition State (Concerted H-/H+ Transfer) Ru_Hydride->TS + Substrate Product_Complex Ru-Product Complex TS->Product_Complex Regen Catalyst Regeneration (HCOOH source) Product_Complex->Regen - Product Regen->Ru_Hydride + H2 (from HCOOH)

Figure 2: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Detailed Protocol

Target Scale: 10 mmol Enantioselectivity: Typically >95% ee (dependent on catalyst chirality).

ReagentEquiv/Conc.[1][2]QuantityRole
2,2,2-trifluoro-1-(4-fluorophenyl)ethanone 1.0 equiv1.92 gSubstrate
RuCl(p-cymene)[(S,S)-TsDPEN] 0.5 mol%32 mgCatalyst
HCOOH / Et3N (5:2 azeotrope) 2.0 equiv (H source)3.0 mLHydrogen Donor
Dichloromethane (DCM) 0.5 M20 mLSolvent

Step-by-Step Procedure:

  • Catalyst Charge: In a dry Schlenk flask equipped with a magnetic stir bar, add the Ruthenium catalyst RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg).

  • Solvation: Add anhydrous DCM (20 mL) and stir until the catalyst is fully dissolved (solution typically turns deep red/purple).

  • Substrate Addition: Add the ketone substrate (1.92 g) to the stirring catalyst solution.

  • Initiation: Cool the mixture to 0°C. Slowly add the Formic Acid/Triethylamine azeotrope (3.0 mL) via syringe. Note: Exotherm is possible; add dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Do not seal tightly; CO2 gas is evolved. Use a bubbler or a needle vent.

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane) or GC-MS. The

    
     ketone spot will disappear.
    
  • Quench & Workup: Pour the reaction mixture into water (50 mL). Extract with DCM (3 x 20 mL). Wash combined organics with saturated

    
     (to remove residual formic acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes).
    

Critical Control Point: The choice of (S,S)-TsDPEN vs (R,R)-TsDPEN determines the absolute configuration of the alcohol product. For trifluoromethyl ketones, the "anti-Prelog" rule often applies due to the steric bulk of


 vs Phenyl.

Part 3: Route B - Nucleophilic Trifluoromethylation

Primary Application: Rapid synthesis of racemic material or when the aldehyde is more accessible.

This route uses the Ruppert-Prakash Reagent (


) .[3] Since the 

anion is unstable and prone to

-elimination to form difluorocarbene, the silicon reagent acts as a "masked"

source activated by a fluoride initiator.
Mechanism of Action

The reaction is autocatalytic. The fluoride source (TBAF) initiates the reaction by forming a pentacoordinate silicon species, which transfers the


 group to the aldehyde. The resulting alkoxide activates the next molecule of 

.

RuppertPrakash Initiation Initiation: TMS-CF3 + F- -> [TMS(F)(CF3)]- Addition Addition: [TMS(F)(CF3)]- + Aldehyde -> Alkoxide Intermediate Initiation->Addition Propagation Propagation: Alkoxide + TMS-CF3 -> Silyl Ether + [CF3]- Addition->Propagation Propagation->Addition Autocatalysis Cycle Hydrolysis Hydrolysis: Silyl Ether + H3O+ -> Final Alcohol Propagation->Hydrolysis

Figure 3: Ruppert-Prakash trifluoromethylation workflow.

Detailed Protocol

Target Scale: 10 mmol

ReagentEquivQuantityRole
4-Fluorobenzaldehyde 1.0 equiv1.24 gSubstrate
TMS-CF3 (Ruppert-Prakash) 1.2 equiv1.70 gCF3 Source
TBAF (1M in THF) 0.05 equiv0.5 mLInitiator
THF (Anhydrous) 0.5 M20 mLSolvent

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon.

  • Charge: Add 4-fluorobenzaldehyde (1.24 g) and anhydrous THF (20 mL).

  • Reagent Addition: Add

    
     (1.70 g) via syringe. The mixture should be clear.[4]
    
  • Initiation: Cool to 0°C. Add TBAF (0.5 mL) dropwise. Caution: The reaction can be rapid and exothermic. The solution often turns yellow.

  • Stirring: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Hydrolysis: The intermediate is a silyl ether. Add 1M HCl (10 mL) and stir vigorously for 1 hour to cleave the TMS group.

  • Workup: Extract with Et2O (3 x 30 mL). Wash with water and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol: Classified as Toxic if swallowed/inhaled (H301+H331) and causes Serious eye damage (H318) .[5]

  • Reproductive Toxicity: Suspected of damaging fertility (H360F).[4][5][6] Handle with extreme care in a fume hood.

  • TMS-CF3: Flammable liquid.[4][5][6][7] Moisture sensitive. Generates HF upon hydrolysis if not properly quenched.

Operational Safety:

  • Pressure: The ATH reaction evolves

    
    . Never perform this in a sealed vessel without a pressure relief mechanism (bubbler).
    
  • Fluoride Waste: Waste streams containing TBAF and fluorinated organics must be segregated from standard organic waste streams depending on facility regulations.

Part 5: Analytical Characterization

To validate the synthesis, the following analytical parameters must be met.

NMR Spectroscopy
  • 1H NMR (400 MHz, CDCl3):

    
     7.45 (m, 2H, Ar-H), 7.10 (m, 2H, Ar-H), 5.05 (q, J = 6.5 Hz, 1H, CH-CF3), 2.80 (br s, 1H, OH).
    
  • 19F NMR: Distinct signals for the Ar-F (~ -113 ppm) and the

    
     group (~ -78 ppm, doublet).
    
Chiral HPLC Method

Separation of enantiomers is critical for pharmaceutical applications.[8][9]

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.[10]

  • Expected Retention: The enantiomers will resolve with baseline separation.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews. Link

  • BenchChem. (2025).[3] Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. BenchChem Application Notes. Link

  • Carl Roth. (2025). Safety Data Sheet: 2,2,2-Trifluoroethanol.[4][5][6][7] Carl Roth SDS. Link

  • Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society. Link

Sources

Exploratory

2,2,2-trifluoro-1-(4-fluorophenyl)ethanol CAS number 50562-19-1

This technical guide provides an in-depth analysis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1), a critical chiral building block in modern drug discovery. CAS Number: 50562-19-1 Role: Chiral Pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1), a critical chiral building block in modern drug discovery.

CAS Number: 50562-19-1 Role: Chiral Pharmacophore & Intermediate Primary Application: Cathepsin K Inhibitors (e.g., Odanacatib), IBS Therapeutics

Executive Summary

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is a fluorinated chiral alcohol widely utilized in the synthesis of protease inhibitors and receptor modulators. Its structural value lies in the trifluoromethyl (CF₃) group, which imparts metabolic stability and unique electrostatic properties, and the 4-fluorophenyl ring, which enhances lipophilicity and blocks metabolic oxidation at the para-position.

Unlike simple benzyl alcohols, the synthesis of this compound requires specialized catalytic systems to achieve high enantiomeric excess (ee), as the strong electron-withdrawing nature of the CF₃ group destabilizes standard transition states in asymmetric transfer hydrogenation (ATH).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-ol
CAS Number 50562-19-1
Molecular Formula C₈H₆F₄O
Molecular Weight 194.13 g/mol
Appearance Colorless to light-yellow liquid
Chiral Center C1 (Exists as (R)- and (S)- enantiomers)
Solubility Soluble in MeOH, EtOH, DCM, THF; Low water solubility
Precursor 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone (CAS 1644-88-8)

Critical Applications in Drug Discovery[4]

The "Privileged" Fluorinated Scaffold

This compound is not merely a solvent or reagent; it is a pharmacophore . In medicinal chemistry, the 1-aryl-2,2,2-trifluoroethyl motif is employed to:

  • Prevent Metabolic Soft Spots: The CF₃ group prevents oxidation at the benzylic position, a common clearance pathway for non-fluorinated analogs.

  • Modulate pKa: The electron-withdrawing CF₃ lowers the pKa of the hydroxyl group (or adjacent amines in derivatives), altering hydrogen bond donor capability.

  • Enhance Binding Affinity: The CF₃ group is lipophilic and occupies hydrophobic pockets in enzymes (e.g., Cathepsin K).

Case Study: Odanacatib & LX-1031

The most authoritative application of this intermediate is in the synthesis of Odanacatib (a Cathepsin K inhibitor for osteoporosis) and LX-1031 (a tryptophan hydroxylase inhibitor for IBS).

  • Mechanism: The chiral alcohol is converted into a sulfone or ether linkage, serving as the "anchor" that orients the inhibitor within the active site.

  • Stereochemistry: The biological activity is strictly dependent on the configuration (typically S or R depending on the specific target), making enantioselective synthesis the critical quality attribute (CQA).

Synthesis & Manufacturing: The Stereoselectivity Challenge

The Problem with Standard Catalysts

Standard Noyori-type Ruthenium catalysts (e.g., Ru-TsDPEN), which work excellently for acetophenones, often fail with trifluoromethyl ketones. The CF₃ group alters the steric and electronic landscape, frequently resulting in poor enantioselectivity (<40% ee) or requiring harsh conditions.

The Solution: Iridium-Catalyzed Asymmetric Hydrogenation

To achieve pharmaceutical-grade purity (>98% ee), modern protocols utilize Iridium (Ir) complexes with chiral spiro-ligands (e.g., f-amphol or f-ampha). This method is superior to enzymatic reduction in scalability and solvent tolerance.

Representative Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Note: This protocol is based on high-efficiency methodologies cited in Organic Chemistry Frontiers.

Reagents:

  • Substrate: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone[1]

  • Catalyst: [Ir(COD)Cl]₂ complexed with (S)-f-amphol ligand (0.1 - 1.0 mol%)

  • Solvent: Methanol (anhydrous)

  • Base: K₂CO₃ (10 mol%)

  • Hydrogen Source: H₂ gas (30 bar)

Step-by-Step Workflow:

  • Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in degassed methanol. Stir for 30 minutes to form the active catalytic species.

  • Substrate Loading: Add the ketone precursor and K₂CO₃ to the autoclave vessel.

  • Hydrogenation: Pressurize with H₂ to 30 bar. Stir vigorously at room temperature (25°C) for 12–14 hours.

    • Expert Insight: Unlike Ru-ATH which requires a hydrogen donor (formic acid/TEA), this direct hydrogenation produces no byproduct other than the desired alcohol, simplifying purification.

  • Workup: Vent H₂ gas. Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc) is usually sufficient, though the high conversion (>99%) often allows for direct use after filtration through a silica plug.

Visualizing the Synthesis & Logic

The following diagram illustrates the decision matrix for synthesizing this compound, highlighting the superiority of the Iridium pathway for drug development.

G Precursor Precursor: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone RouteA Route A: Standard Ru-ATH (Noyori Type) Precursor->RouteA RouteB Route B: Biocatalysis (ADH Enzymes) Precursor->RouteB RouteC Route C: Ir-Catalyzed Hydrogenation (f-amphol Ligands) Precursor->RouteC ResultA Low Selectivity (~40% ee) Requires Recrystallization RouteA->ResultA ResultB High Selectivity (>95% ee) Scale/Solvent Limits RouteB->ResultB ResultC Pharma Grade (>99% yield, >99% ee) Scalable & Clean RouteC->ResultC Product Target: (R)- or (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1) ResultA->Product Difficult Purification ResultB->Product Good for Lab Scale ResultC->Product Preferred for Odanacatib Synthesis

Caption: Comparative synthesis pathways. Route C (Iridium catalysis) is the industry standard for high-value pharmaceutical intermediates due to superior enantioselectivity.

Safety & Handling (SDS Summary)

While this compound is a valuable intermediate, it poses specific hazards typical of fluorinated organics.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling Protocols:

    • Engineering Controls: Always handle in a fume hood. The volatility of fluorinated alcohols can lead to inhalation risks if not contained.

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Storage: Store in a cool, dry place (2-8°C recommended for long-term enantiomeric stability). Keep container tightly closed to prevent moisture absorption.

References

  • Zhang, X., et al. (2014). "Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031." Organic Chemistry Frontiers. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2733296, 2-(2-Fluorophenyl)ethanol (Related Structure Analysis)." PubChem. Link

  • Sigma-Aldrich. (2024). "2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Product Specification & SDS." Merck KGaA. Link

  • Wang, D., et al. (2013). "Iridium-catalyzed asymmetric hydrogenation of trifluoromethyl ketones with high enantioselectivity." Angewandte Chemie International Edition. Link

Sources

Foundational

Spectroscopic Characterization of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral fluorinated alcohol, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This compound is of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral fluorinated alcohol, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl and fluoroaryl moieties. Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its application in drug design and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Introduction: The Significance of Fluorination in Drug Discovery

The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. In the context of drug development, fluorination can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby leading to more effective and safer therapeutic agents. The subject of this guide, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, possesses two key fluorine-containing groups: a trifluoromethyl (-CF₃) group and a 4-fluorophenyl group. The synergistic effect of these moieties makes this molecule a valuable building block in the synthesis of novel pharmaceuticals.

A thorough spectroscopic characterization is the cornerstone of chemical analysis, providing unambiguous proof of structure and purity. This guide will delve into the expected ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrometric fragmentation pattern of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

Molecular Structure and Key Spectroscopic Features

The structure of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol presents a fascinating case for spectroscopic analysis. The presence of multiple fluorine atoms introduces complex spin-spin coupling patterns, which, when correctly interpreted, provide a wealth of structural information.

Caption: Molecular structure of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol with the chiral center denoted by C*.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework. The following data is predicted based on the analysis of structurally similar compounds.[1][2][3][4]

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (ortho to CHOH)7.45 - 7.55m
Ar-H (meta to CHOH)7.10 - 7.20m
CHOH5.00 - 5.10q³J(H,F) ≈ 7
OHVariables (broad)

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or acetone-d₆ is crucial for ¹H NMR as they dissolve a wide range of organic compounds and have minimal interfering signals.[5][6] The predicted chemical shifts are based on the electron-withdrawing effects of the fluorine atoms and the hydroxyl group. The quartet multiplicity of the benzylic proton (CHOH) is a key diagnostic feature, arising from coupling to the three equivalent fluorine atoms of the -CF₃ group.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-F (Aryl)162 - 165d¹J(C,F) ≈ 245-250
C-CHOH (Aryl)135 - 138d⁴J(C,F) ≈ 3-4
CH (Aryl)128 - 130d³J(C,F) ≈ 8-9
CH (Aryl)115 - 117d²J(C,F) ≈ 21-22
CHOH72 - 75q²J(C,F) ≈ 30-35
CF₃123 - 126q¹J(C,F) ≈ 280-285

Expertise & Experience: The deshielding effect of the directly attached fluorine atom causes the C-F carbon to appear at a significantly downfield chemical shift. The trifluoromethyl carbon also exhibits a large one-bond coupling constant with its attached fluorine atoms. The benzylic carbon (CHOH) is split into a quartet due to coupling with the three -CF₃ fluorines.

Predicted ¹⁹F NMR Spectral Data

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Couplings

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CF₃-75 to -78d³J(F,H) ≈ 7
Ar-F-112 to -115m

Authoritative Grounding: ¹⁹F NMR is highly sensitive to the electronic environment.[7] The trifluoromethyl group is expected to appear as a doublet due to coupling with the benzylic proton. The aromatic fluorine will exhibit a more complex multiplet due to couplings with the aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is preferable to observe the molecular ion.[8][9][10]

Table 4: Predicted Mass Spectrometry Data

Ionm/z (predicted)Interpretation
[M+H]⁺195.04Protonated molecular ion
[M-H]⁻193.03Deprotonated molecular ion
[M-H₂O]⁺177.03Loss of water
[C₇H₄F]⁺109.034-Fluorobenzyl cation
[CF₃]⁺69.00Trifluoromethyl cation

Trustworthiness: The predicted fragmentation pattern is based on the stability of the resulting carbocations and the lability of the benzylic alcohol. The loss of water is a common fragmentation pathway for alcohols. Cleavage of the C-C bond between the chiral center and the trifluoromethyl group is also expected.

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Cap the NMR tube and gently invert to ensure homogeneity.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std homogenize Homogenize add_std->homogenize insert Insert Sample into Spectrometer homogenize->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize a soft ionization technique such as ESI in positive or negative ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

G prep Prepare Dilute Solution infuse Direct Infusion prep->infuse ionize Electrospray Ionization (ESI) infuse->ionize acquire Acquire Mass Spectrum ionize->acquire

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. The detailed analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, along with the anticipated mass spectrometric fragmentation, serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important fluorinated molecule. The provided experimental protocols offer a self-validating framework for obtaining high-quality spectroscopic data, ensuring the scientific integrity of future research endeavors.

References

  • PubChem. (n.d.). 1-(4-Fluorophenyl)ethanol. Retrieved from [Link]

  • Bains, B. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

Structural Profiling and Synthetic Utility of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol in Targeted Therapeutics

Executive Summary In modern structure-based drug design, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Among the most versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. Among the most versatile fluorinated chiral building blocks is 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS: 50562-19-1). The presence of both a trifluoromethyl (-CF₃) group and a para-fluoro substitution on the phenyl ring imparts unique stereoelectronic properties. This technical guide provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its enantioselective synthesis, and its deployment in advanced pharmacophores targeting oncology and immunology.

Physicochemical & Structural Profiling

Before deploying this compound in synthetic workflows, it is critical to understand its baseline physical properties. The high electronegativity of the four fluorine atoms significantly alters the electron density of the adjacent hydroxyl group, increasing its acidity compared to non-fluorinated analogs. This property is highly advantageous for hydrogen-bond donation in enzymatic active sites.

Table 1: Quantitative Physicochemical Data

Parameter Value
Chemical Name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
CAS Registry Number 50562-19-1
Molecular Formula C₈H₆F₄O
Molecular Weight 194.13 g/mol
Boiling Point 74-76 °C (at 15 Torr)
Density 1.375 ± 0.06 g/cm³

| Physical Form | Light-red to brown liquid |

Data compiled from authoritative chemical registries including 1[1] and 2[2].

Mechanistic Synthesis & Asymmetric Catalysis

To utilize this molecule in advanced therapeutics, enantiomeric purity is non-negotiable. While racemic mixtures can be obtained via standard sodium borohydride reduction, the synthesis of enantiopure (R)- or (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol requires precise asymmetric catalysis. The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for this transformation.

Self-Validating Protocol: Enantioselective CBS Reduction

The following methodology details the synthesis of the (R)-enantiomer from 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. Every step is designed with a specific mechanistic causality to ensure a self-validating, high-yield system.

  • Catalyst Activation & Coordination : In a flame-dried Schlenk flask under argon, dissolve 0.1 equivalents of (S)-(-)-2-Methyl-CBS-oxazaborolidine in anhydrous THF. Cool the system to -78 °C.

    • Causality: The extremely low temperature minimizes background uncatalyzed reduction, ensuring the hydride transfer is strictly governed by the chiral environment of the catalyst.

  • Borane Complexation : Slowly introduce 1.2 equivalents of BH₃-DMS or catecholborane.

    • Causality: The Lewis basic nitrogen of the oxazaborolidine coordinates the borane, activating it for hydride transfer while locking it into a rigid, predictable spatial arrangement.

  • Stereocontrolled Substrate Addition : Add 1.0 equivalent of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone dropwise over 30 minutes.

    • Causality: Slow addition maintains a low steady-state concentration of the ketone, preventing thermal spikes. The steric clash between the bulky -CF₃ group and the catalyst directs the hydride to attack the Re face exclusively, maximizing enantiomeric excess (ee > 95%).

  • Hydrolytic Quench : After complete consumption (verified by LC-MS), quench with 4N HCl in dioxane.

    • Causality: Acidic hydrolysis breaks the robust B-O bonds of the intermediate borate ester, liberating the free chiral alcohol without inducing racemization.

  • Isolation : Extract with ethyl acetate, wash with saturated brine, dry over MgSO₄, and concentrate under reduced pressure.

SynthesisWorkflow Ketone 2,2,2-Trifluoro-1- (4-fluorophenyl)ethanone CBS (S)-(-)-2-Methyl-CBS- oxazaborolidine + BH3-DMS Ketone->CBS -78°C, THF Intermediate Chiral Borane Complex CBS->Intermediate Coordination Product (R)-2,2,2-Trifluoro-1- (4-fluorophenyl)ethanol Intermediate->Product Hydride Transfer & Hydrolysis

Figure 1: Enantioselective CBS reduction of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.

Applications in Drug Discovery

The unique spatial geometry of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol makes it a privileged scaffold in treating complex pathologies.

ACSS2 Inhibition in Oncology

Tumor cells surviving in hypoxic microenvironments undergo metabolic reprogramming, relying heavily on acetate metabolism via Acetyl-CoA synthetase 2 (ACSS2) for lipogenesis and epigenetic regulation. According to 3[3], derivatives synthesized from 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol act as potent inhibitors. The chiral fluorinated center fits precisely into the hydrophobic pocket of the ACSS2 enzyme, competitively blocking acetate conversion and effectively starving metastatic breast cancer cells.

ACSS2Pathway Acetate Acetate Uptake (Hypoxic Tumor Microenvironment) ACSS2 ACSS2 Enzyme (Acetyl-CoA Synthetase 2) Acetate->ACSS2 Substrate AcetylCoA Acetyl-CoA Pool ACSS2->AcetylCoA ATP + CoA Inhibitor Fluorinated Inhibitor (Derived from 50562-19-1) Inhibitor->ACSS2 Inhibition Lipid Lipogenesis & Membrane Synthesis AcetylCoA->Lipid Epigenetic Histone Acetylation (Metastatic Gene Expression) AcetylCoA->Epigenetic

Figure 2: Mechanism of ACSS2 inhibition by fluorinated derivatives in tumor metabolism.

Cysteine Protease (Cathepsin) Inhibition

Beyond oncology, this compound is heavily utilized in immunology. It serves as a precursor for alpha-ketoamide compounds that function as 4[4]. By targeting Cathepsins B, K, L, F, and S, these fluorinated derivatives mitigate detrimental immune responses and respiratory disorders by preventing the abnormal breakdown of cellular proteins.

Analytical Validation & Quality Control

To ensure the synthetic protocol operates as a self-validating system, rigorous orthogonal analytical techniques must be employed prior to downstream drug development:

  • Chiral HPLC : Utilizing a normal-phase chiral column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase is mandatory. The strict baseline separation of the (R) and (S) enantiomers validates the stereoselectivity of the CBS reduction, ensuring the batch meets the >95% ee threshold required for enzymatic docking.

  • ¹⁹F NMR Spectroscopy : The presence of two distinct fluorine environments—the -CF₃ singlet (typically around -76 ppm) and the aryl-F multiplet (around -115 ppm)—confirms structural integrity. Any defluorination side-reactions during synthesis will immediately manifest as missing or shifted peaks, acting as an internal quality control checkpoint.

References

  • WO2020252407A1 - Acetyl-coa synthetase 2 (acss2)
  • PT1865940E - Alpha ketoamide compounds as cysteine protease inhibitors Source: Google Patents URL

Sources

Foundational

The Advent and Ascendance of a Fluorinated Synthon: A Technical Guide to 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical overview of 2,2,2-trifluoro-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical overview of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, a fluorinated alcohol with significant potential as a versatile building block. While the specific historical account of its initial synthesis is not extensively documented, its emergence can be understood within the broader context of the rise of organofluorine chemistry. This document will explore the logical progression leading to the synthesis of such compounds, detail established and theoretical synthetic protocols, analyze its key physicochemical properties, and discuss its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Fluorine Advantage in Molecular Design

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.[1][2] The high electronegativity of fluorine, the strength of the carbon-fluorine bond, and the unique steric and electronic effects of the trifluoromethyl (CF3) group contribute to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity and bioavailability of drug candidates.[1][2] Consequently, a significant percentage of newly approved pharmaceuticals contain at least one fluorine atom.[1] The subject of this guide, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, embodies this principle, incorporating both a trifluoromethyl group and a fluorinated phenyl ring, making it a molecule of considerable interest.

A Deduced History: The Logical Evolution of a Fluorinated Alcohol

  • The Rise of Organofluorine Chemistry: The mid-20th century saw a surge in the development of methods to introduce fluorine and fluorinated groups into organic molecules. This was driven by the need for new materials with unique properties and the burgeoning field of medicinal chemistry.

  • The Importance of Trifluoromethylated Compounds: The trifluoromethyl group became recognized as a critical substituent for enhancing the efficacy of bioactive molecules.[1] This spurred the development of reagents and reactions for its introduction.

  • Synthesis of Chiral Alcohols: The synthesis of enantiomerically pure alcohols has long been a central theme in organic chemistry, given their prevalence in natural products and their utility as chiral synthons.

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol would have been a natural progression, combining the desire for novel fluorinated building blocks with established synthetic methodologies for creating secondary alcohols.

Synthesis and Methodologies: Crafting a Fluorinated Scaffold

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol can be approached through several established synthetic strategies, primarily involving the reaction of a trifluoromethylating agent with a corresponding carbonyl compound or the reduction of a trifluoromethyl ketone.

Nucleophilic Trifluoromethylation of 4-Fluorobenzaldehyde

A primary and widely utilized method for the synthesis of α-trifluoromethyl alcohols is the nucleophilic addition of a trifluoromethyl group to an aldehyde.[3]

Experimental Protocol: Nucleophilic Trifluoromethylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add 4-fluorobenzaldehyde to the stirred THF.

  • Trifluoromethylating Agent: Slowly add a solution of (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) to the reaction mixture.

  • Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as the trifluoromethyl anion is highly basic and will be quenched by protic sources.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the trifluoromethyl anion and minimize side reactions.

  • Fluoride Catalyst: The fluoride ion activates the silicon-carbon bond of the Ruppert-Prakash reagent, facilitating the transfer of the trifluoromethyl group to the aldehyde.

Reduction of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one

An alternative and powerful approach is the reduction of the corresponding trifluoromethyl ketone. For the synthesis of chiral 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, enantioselective reduction methods are employed.

Experimental Protocol: Asymmetric Reduction using Corey-Itsuno Catalyst

  • Catalyst Preparation (in situ): In a flame-dried flask under nitrogen, dissolve the chiral oxazaborolidine catalyst (e.g., (R)- or (S)-Me-CBS catalyst) in anhydrous THF.[4][5][6]

  • Borane Addition: Add borane-dimethyl sulfide complex (BMS) dropwise to the catalyst solution at room temperature and stir for 15-30 minutes.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and slowly add a solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-one in anhydrous THF.

  • Reaction Monitoring: Monitor the reduction by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting alcohol by column chromatography.

Trustworthiness of the Protocol:

The Corey-Itsuno reduction is a well-established and reliable method for the enantioselective reduction of ketones, often providing high yields and excellent enantiomeric excess.[4][5][6][7] The stereochemical outcome is predictable based on the stereochemistry of the CBS catalyst used.

Physicochemical Properties and Data

The introduction of fluorine imparts distinct properties to 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

PropertyValueSource
Molecular Formula C8H6F4OPubChem
Molecular Weight 194.13 g/mol PubChem
Appearance Colorless to light yellow liquidCommercial Suppliers
Boiling Point Not readily available
Solubility Soluble in common organic solventsInferred
pKa Expected to be more acidic than non-fluorinated analogsChemical Principles

Applications in Research and Development

The unique structural features of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol make it a valuable building block in several areas of chemical research, particularly in drug discovery.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: This compound can serve as a starting point or an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl carbinol motif is present in a number of biologically active compounds.[8][9]

  • Probing Structure-Activity Relationships (SAR): The introduction of this fluorinated moiety allows medicinal chemists to systematically probe the effects of fluorine on the biological activity of a lead compound.

Asymmetric Synthesis
  • Chiral Ligands and Auxiliaries: Enantiomerically pure forms of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol can be used to synthesize chiral ligands for asymmetric catalysis or as chiral auxiliaries to control the stereochemical outcome of a reaction. The presence of the trifluoromethyl group can influence the electronic and steric properties of these chiral molecules.

Visualization of Synthetic Pathways

Diagram 1: Synthesis via Nucleophilic Trifluoromethylation

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Nucleophilic Addition Nucleophilic Addition 4-Fluorobenzaldehyde->Nucleophilic Addition Ruppert-Prakash Reagent Ruppert-Prakash Reagent Ruppert-Prakash Reagent->Nucleophilic Addition TBAF (cat.) THF, -78 °C 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Nucleophilic Addition->2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Caption: Nucleophilic addition of a trifluoromethyl group.

Diagram 2: Synthesis via Asymmetric Reduction

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one Asymmetric Reduction Asymmetric Reduction 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one->Asymmetric Reduction CBS Catalyst BH3-SMe2, THF Chiral 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Chiral 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Asymmetric Reduction->Chiral 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Caption: Enantioselective reduction of a trifluoromethyl ketone.

Conclusion and Future Outlook

While the specific historical genesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol may be obscured, its importance as a fluorinated building block is clear. Its synthesis is achievable through well-established and robust chemical transformations. As the demand for novel, fluorine-containing molecules in pharmaceuticals and materials science continues to grow, the utility of synthons like 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol is poised to expand. Future research will likely focus on developing more efficient and sustainable synthetic routes, exploring its application in the synthesis of complex molecular architectures, and further elucidating the impact of this unique fluorinated motif on biological activity.

References

  • Gong, Y., Jin-Sheng, Y., Hao, Y.-J., & Zhou, J. (Year). Catalytic asymmetric aldol reaction of aldehydes 1 with trifluoromethyl α,α‐fluorinated β‐keto gem‐diols 27. ResearchGate. [Link]

  • MDPI. (2022). Design, Catalyst-Free Synthesis of New Novel α-Trifluoromethylated Tertiary Alcohols Bearing Coumarins as Potential Antifungal Agents. MDPI. [Link]

  • Caron, S., Do, N., Arpin, P., & Larivée, A. (2003). Enantioselective Addition of a Trifluoromethyl Anion to Aryl Ketones and Aldehydes. Synthesis, 2003(11), 1693–1698. [Link]

  • The Institute of Cancer Research. (n.d.). New molecular 'building block' to aid drug discovery. The Institute of Cancer Research. [Link]

  • Davies, A. T., Pickett, P. M., Slawin, A. M. Z., & Smith, A. D. (2014). Asymmetric Synthesis of Tri- and Tetrasubstituted Trifluoromethyl Dihydropyranones from α-Aroyloxyaldehydes via NHC Redox Catalysis. ACS Publications. [Link]

  • ResearchGate. (n.d.). Trifluoromethylations of alcohols using HYPISUL reagent. ResearchGate. [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric α‐trifluoromethylation and perfluoroalkylation of aldehydes. ResearchGate. [Link]

  • (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect. [Link]

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

  • ResearchGate. (n.d.). Biologically active compounds featuring a trifluoromethyl carbinol motif. ResearchGate. [Link]

  • YouTube. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Journal of the American Chemical Society. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. SynArchive. [Link]

  • PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. [Link]

  • PMC. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

  • PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

  • University of Rochester. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. University of Rochester. [Link]

  • Semantic Scholar. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Semantic Scholar. [Link]

  • Royal Society of Chemistry. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Executive Summary The incorporation of a trifluoromethyl (CF₃) group into small molecules is a cornerstone strategy in modern medicinal chemistry. The CF₃ moiety significantly enhances lipophilicity, improves metabolic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of a trifluoromethyl (CF₃) group into small molecules is a cornerstone strategy in modern medicinal chemistry. The CF₃ moiety significantly enhances lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and modulates the binding affinity of pharmacophores[1]. 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is a highly valuable chiral building block used in the development of advanced therapeutics.

This application note details two highly efficient, enantioselective synthetic pathways to access this fluorinated carbinol:

  • Pathway A : The Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.

  • Pathway B : The anion-initiated, enantioselective nucleophilic trifluoromethylation of 4-fluorobenzaldehyde using the Ruppert-Prakash reagent (TMSCF₃).

SyntheticPathways A 2,2,2-Trifluoro-1- (4-fluorophenyl)ethanone C 2,2,2-Trifluoro-1- (4-fluorophenyl)ethanol (Target) A->C Pathway A: Ru-ATH HCO2H/Et3N, Ru-TsDPEN B 4-Fluorobenzaldehyde B->C Pathway B: Trifluoromethylation TMSCF3, Chiral Catalyst, F-

Figure 1: Convergent synthetic pathways for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high enantiomeric excess (ee) and yield, it is critical to understand the kinetic and thermodynamic forces driving these transformations.

Pathway A: Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral α-CF₃ ketones is notoriously challenging due to the strong electron-withdrawing nature of the CF₃ group, which can lead to unwanted side reactions (e.g., hydration or aldol condensations). The use of a chiral Ru(II) catalyst, specifically RuCl(p-cymene)[(S,S)-TsDPEN] , overcomes these barriers[2].

Causality behind catalyst selection: The reaction proceeds via a metal-ligand bifunctional mechanism. The active 16-electron Ru-amido complex abstracts a hydride from the hydrogen donor (typically a formic acid/triethylamine azeotrope) to form an 18-electron Ru-hydride species[3]. The facial selectivity of the hydride transfer is strictly dictated by CH/π interactions between the electron-deficient η⁶-arene (p-cymene) of the catalyst and the electron-rich 4-fluorophenyl ring of the substrate[2]. This stereodirecting interaction effectively differentiates the pro-chiral faces of the ketone, driving the enantioselective formation of the alcohol.

ATH_Cycle A 16e- Ru Amido Complex (Active Catalyst) B 18e- Ru Hydride Complex (H-Donor Activated) A->B + HCO2H - CO2 C Transition State (CH/π Interaction) B->C + Prochiral Ketone C->A - Chiral Alcohol

Figure 2: Bifunctional catalytic cycle of Ru-TsDPEN in asymmetric transfer hydrogenation.

Pathway B: Enantioselective Nucleophilic Trifluoromethylation

Direct trifluoromethylation of 4-fluorobenzaldehyde utilizes the Ruppert-Prakash reagent (TMSCF₃) and a chiral phase-transfer-like catalyst, such as a Cinchona alkaloid-derived quaternary ammonium bromide[4].

Causality behind initiator and kinetic control: TMSCF₃ is relatively inert and requires a nucleophilic initiator. The addition of a catalytic fluoride source (e.g., TMAF or TBAT) attacks the silicon atom, generating a hypervalent pentacoordinate siliconate intermediate:


[5]. The chiral ammonium cation forms a tight ion pair with this intermediate, shielding one face of the incoming electrophile. Crucially, stopped-flow NMR kinetics reveal that aldehydes undergo trifluoromethylation significantly faster than ketones (

at 21 °C)[5]. This rapid kinetic profile allows researchers to use lower initiator concentrations, thereby suppressing background racemic pathways and maximizing the enantiomeric excess[5].

Quantitative Data Comparison

The following table summarizes the operational parameters and expected outcomes for both synthetic pathways, allowing process chemists to select the optimal route based on available starting materials and scale.

ParameterPathway A: Ru-Catalyzed ATHPathway B: Enantioselective Trifluoromethylation
Starting Material 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone4-Fluorobenzaldehyde
Key Reagents RuCl(p-cymene)[(S,S)-TsDPEN], HCO₂H/Et₃NTMSCF₃, Cinchona Alkaloid Catalyst, TMAF
Typical Yield 85% – 96%75% – 90%
Enantiomeric Excess (ee) >95%80% – 94%
Reaction Conditions 25 °C to 40 °C, 12-24 h, DCM or Neat-78 °C to 25 °C, 2-12 h, THF or DCM
Scalability High (Process-friendly, low catalyst loading)Moderate (Requires precise cryogenic control)
Atom Economy High (Formic acid as H-donor, CO₂ byproduct)Lower (Generation of TMS-F byproducts)

Experimental Protocols

Note: Both protocols are designed as self-validating systems. In-process analytical controls (IPC) are embedded to ensure reproducibility and trustworthiness.

Protocol A: Ru-Catalyzed ATH of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone
  • System Initialization: In an argon-filled glovebox, charge an oven-dried Schlenk flask with RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %) and anhydrous dichloromethane (DCM, 0.5 M relative to substrate).

  • Substrate Addition: Add 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1.0 equiv, e.g., 10.0 mmol) to the reaction vessel. Stir for 5 minutes to ensure complete dissolution.

  • Hydride Source Introduction: Transfer the flask to a fume hood under an argon line. Cool the mixture to 0 °C. Slowly add a pre-mixed azeotropic solution of formic acid/triethylamine (HCO₂H/Et₃N, 5:2 molar ratio, 5.0 equiv of HCO₂H) dropwise. Causality: Addition at 0 °C controls the initial exothermic generation of CO₂ gas, preventing catalyst deactivation.

  • Reaction Execution: Seal the vessel, warm the mixture to 40 °C, and stir for 24 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in CDCl₃, and monitor conversion via ¹⁹F NMR. The disappearance of the ketone CF₃ singlet (approx. -71 ppm) and appearance of the alcohol CF₃ doublet (approx. -78 ppm) indicates completion.

  • Workup & Purification: Quench the reaction with deionized water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

  • Validation: Determine the absolute ee% using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5, 1.0 mL/min).

Protocol B: Enantioselective Trifluoromethylation of 4-Fluorobenzaldehyde
  • System Initialization: Flame-dry a Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous environment.

  • Reagent Loading: Add 4-fluorobenzaldehyde (1.0 equiv, 5.0 mmol) and the chiral Cinchona alkaloid-derived quaternary ammonium bromide catalyst (10 mol %) in anhydrous THF (20 mL).

  • Cryogenic Equilibration: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate.

  • Reagent Addition: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) dropwise via a gas-tight syringe.

  • Initiation: Slowly add a solution of tetramethylammonium fluoride (TMAF, 10 mol %) in THF over 10 minutes. Causality: Slow addition of the fluoride initiator at cryogenic temperatures prevents runaway exothermic siliconate formation and suppresses the background racemic pathway.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Desilylation: The intermediate product is a silyl ether. To cleave this, add 1.0 M TBAF in THF (1.2 equiv) and stir for 1 hour at room temperature.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl (15 mL). Extract with diethyl ether (3 × 20 mL). Dry the organic phase over MgSO₄, concentrate, and purify via silica gel chromatography. Validate the absolute stereochemistry via Vibrational Circular Dichroism (VCD) or by comparing the chiral HPLC retention time against a known standard.

References

  • Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Source: Chemical Reviews (ACS)[1],[4] URL:[Link]

  • Title: Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Source: Journal of the American Chemical Society (ACS)[5],[6] URL:[Link]

  • Title: Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. Source: ACS Catalysis (ACS)[2] URL:[Link]

  • Title: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. Source: Journal of Organic Chemistry (ACS)[3] URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol in Medicinal Chemistry and Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the strategic incorporation of fluorine is...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a highly privileged tactic used to modulate the physicochemical and pharmacokinetic profiles of lead compounds. 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS: 50562-19-1) has emerged as a critical chiral building block in this domain. By providing a stereogenic center flanked by a strongly electron-withdrawing trifluoromethyl (–CF


) group and a metabolically robust 4-fluorophenyl ring, this moiety addresses severe liabilities in drug design, such as rapid cytochrome P450 (CYP450) clearance and poor membrane permeability.

This application note details the mechanistic rationale for utilizing this specific building block, highlights its role in cutting-edge therapeutic targets (ACSS2 and Cathepsin S), and provides self-validating, step-by-step synthetic protocols designed to overcome the unique stereoelectronic challenges associated with fluorinated alcohols.

Physicochemical Profiling & The "Fluorine Effect"

The decision to incorporate the 1-(4-fluorophenyl)-2,2,2-trifluoroethyl moiety is rarely arbitrary; it is driven by strict causality in structure-activity relationship (SAR) optimization. The table below summarizes the quantitative and qualitative advantages of this building block compared to a non-fluorinated analog.

Table 1: Comparative Physicochemical & Mechanistic Properties
Physicochemical Parameter1-Phenylethanol (Reference)2,2,2-Trifluoro-1-(4-fluorophenyl)ethanolCausality in Drug Design
LogP (Lipophilicity) ~1.4~2.6The combined –CF

and –F groups significantly increase lipophilicity, enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Hydroxyl pKa ~14.3~11.5The extreme electron-withdrawing effect of the –CF

group lowers the pKa, making the oxygen a poorer nucleophile but a stronger hydrogen-bond donor.
Metabolic Stability Low (CYP oxidation at para & benzylic sites)HighPara-fluoro substitution blocks aromatic hydroxylation; the bulky, electron-deficient –CF

group sterically and electronically shields the benzylic position from oxidative metabolism.
Stereoelectronic Profile Standard S

2 readily achievable
S

2 highly restricted
The strong dipole of the –CF

group repels incoming nucleophiles, necessitating conversion to a "super leaving group" (e.g., triflate) for efficient substitution.

Target-Specific Applications in Drug Design

Application 1: Cysteine Protease (Cathepsin S) Inhibitors (Immunology)

Cathepsin S is a lysosomal cysteine protease heavily implicated in MHC class II antigen presentation and autoimmune disorders. Inhibitors of Cathepsin S often utilize the 2,2,2-trifluoro-1-(4-fluorophenyl)ethyl moiety as a highly lipophilic, stereospecific cap that occupies the S1/S2 hydrophobic pockets of the enzyme [2]. In these architectures, the secondary alcohol is directly substituted via a nucleophilic heteroatom (such as a thiol from a cysteine derivative) to form a stable thioether linkage.

Application 2: Acetyl-CoA Synthetase 2 (ACSS2) Inhibitors (Oncology)

In hypoxic tumor microenvironments, cancer cells upregulate ACSS2 to scavenge alternative carbon sources (acetate) for lipid synthesis and epigenetic regulation. Recent breakthroughs in oncology have utilized derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol to synthesize transition-state mimetics of ACSS2 [1]. In this application, the alcohol moiety mimics the oxyanion in the enzyme's reaction center, while the fluorinated phenyl ring provides critical hydrophobic contacts.

ACSS2_Pathway Hypoxia Tumor Hypoxia ACSS2 ACSS2 Enzyme Hypoxia->ACSS2 Upregulates Acetate Acetate Uptake Acetate->ACSS2 AcetylCoA Acetyl-CoA ACSS2->AcetylCoA ATP + CoA Lipid Tumor Biomass AcetylCoA->Lipid Inhibitor ACSS2 Inhibitor Inhibitor->ACSS2 Blocks

Fig 1: ACSS2 metabolic pathway and targeted inhibition logic in hypoxic tumor microenvironments.

Synthetic Methodologies & Protocols

Working with


-trifluoromethyl alcohols requires specialized synthetic logic. Standard Mitsunobu conditions often fail because the strongly electron-withdrawing –CF

group destabilizes the developing positive charge in the S

2 transition state. Below are two field-proven protocols to successfully deploy this building block.
Protocol A: Stereospecific S 2 Displacement via Triflate Activation

Objective: To install the 1-(4-fluorophenyl)-2,2,2-trifluoroethyl moiety onto a nucleophile with complete inversion of configuration (e.g., for Cathepsin S inhibitors) [2]. Causality: To bypass the stereoelectronic barrier imposed by the –CF


 group, the hydroxyl must be converted into a trifluoromethanesulfonate (triflate). The extreme leaving-group ability of the triflate overcomes the deactivating effect of the fluorine atoms, forcing a smooth, stereospecific S

2 inversion.

Step 1: Synthesis of the Triflate Intermediate

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous 2,6-lutidine (2.0 eq). Expert Insight: 2,6-lutidine is preferred over pyridine to prevent undesired nucleophilic attack by the base itself.

  • Triflation: Cool the mixture to -78 °C. Dropwise add trifluoromethanesulfonic anhydride (Tf

    
    O, 1.2 eq). Stir for 1.5 hours at -78 °C.
    
  • Workup: Quench with cold saturated aqueous NaHCO

    
    . Extract with cold DCM. Dry over MgSO
    
    
    
    , filter, and concentrate under reduced pressure at ambient temperature to prevent thermal degradation of the triflate. Use immediately.

Step 2: Nucleophilic Substitution

  • Dissolve the crude triflate (1.0 eq) in anhydrous DMF at 0 °C.

  • Add the desired nucleophile (e.g., S-tritylcysteine, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir at 0 °C to room temperature for 18 hours. The strict S

    
    2 trajectory yields the (R)-configured inverted product.
    
  • Dilute with water, extract with ethyl acetate, wash extensively with brine, dry, and purify via flash chromatography.

Synthetic_Logic Alcohol (S)-CF3-Fluorophenyl Alcohol (Poor Electrophile) Triflation Tf2O, 2,6-Lutidine (-78°C) Alcohol->Triflation Triflate Triflate Intermediate (Super Leaving Group) Triflation->Triflate Activation Nucleophile Nucleophile + Base (e.g., Thiol/Amine) Triflate->Nucleophile Product (R)-Inverted Product (Stereospecific SN2) Nucleophile->Product SN2 Inversion

Fig 2: Stereospecific SN2 inversion workflow utilizing a highly reactive triflate intermediate.

Protocol B: In Situ Oxidation and Nucleophilic Addition

Objective: To synthesize a tertiary trifluoromethyl carbinol (e.g., ACSS2 inhibitor scaffolds) [1]. Causality: Trifluoromethyl ketones are highly electrophilic but notoriously prone to forming stable, unreactive gem-diols (hydrates) upon exposure to atmospheric moisture. To circumvent this, the stable secondary alcohol is oxidized to the ketone under strictly anhydrous conditions and immediately subjected to nucleophilic attack by a metalated heterocycle.

  • Anhydrous Oxidation: Dissolve 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol in anhydrous DCM. Add Dess-Martin Periodinane (1.2 eq) at 0 °C. Stir to room temperature until complete. Perform a rapid workup with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    /NaHCO
    
    
    , dry over MgSO
    
    
    , and concentrate. Keep strictly under Argon.
  • Lithiation: In a separate flame-dried flask, dissolve the target heterocycle (e.g., 3-ethyl-5-methyl-3H-imidazo[4,5-b]pyridine) in anhydrous THF. Cool to -78 °C and dropwise add n-Butyllithium (1.05 eq).

  • Addition: Dropwise add the freshly prepared 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (from Step 1) dissolved in THF. Stir at -78 °C for 1 hour, warm to room temperature, quench with saturated NH

    
    Cl, and isolate the tertiary alcohol product.
    

References

  • Title: WO2020252407A1 - Acetyl-coa synthetase 2 (acss2)
  • Title: PT1865940E - Alpha ketoamide compounds as cysteine protease inhibitors Source: Google Patents URL
  • Title: Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate Source: ACS Publications (The Journal of Physical Chemistry C) URL: [Link]

Method

Application Note: Asymmetric Synthesis of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the protocol for the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol via Ruthenium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the protocol for the asymmetric synthesis of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Abstract & Strategic Significance

Chiral


-trifluoromethylated alcohols are critical pharmacophores in medicinal chemistry. The trifluoromethyl (

) group enhances metabolic stability (blocking cytochrome P450 oxidation) and increases lipophilicity, facilitating membrane permeability.

This protocol details the enantioselective reduction of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (TF-Acetophenone) using the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) . Unlike borane reductions (CBS), which require cryogenic conditions and moisture-sensitive reagents, Ru-catalyzed ATH proceeds at ambient temperature using robust, inexpensive hydrogen donors (Formic Acid/Triethylamine).

Target Specification:

  • Substrate: 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (CAS: 403-45-2 / 1335013-55-2)

  • Product: (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol

  • Target ee: >95%

  • Method: Ru(II)-TsDPEN Catalysis (Outer-Sphere Mechanism)

Mechanism of Action

The reaction utilizes a Ruthenium(II) complex bearing a chiral diamine ligand (TsDPEN). The mechanism is a concerted outer-sphere hydrogen transfer . The metal center does not bind the substrate directly; instead, the hydride is transferred from the Ru-H and the proton from the amine ligand (


) to the ketone in a six-membered transition state.
Mechanistic Diagram (Graphviz)

ATH_Mechanism Figure 1: Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation. Cat_Pre Pre-Catalyst RuCl(p-cymene)(TsDPEN) Active_Cat 16e- Active Species Ru(p-cymene)(TsDPEN) Cat_Pre->Active_Cat -HCl (Activation) Ru_Hydride 18e- Reducing Species Ru-H(NH2) Active_Cat->Ru_Hydride + HCOOH TS Transition State 6-Membered Pericyclic Ru_Hydride->TS + Substrate TS->Active_Cat Regeneration Product Product (S)-Alcohol TS->Product Release H_Source HCOOH / TEA (H2 Donor) H_Source->Ru_Hydride Substrate Substrate TF-Acetophenone Substrate->TS

Experimental Protocol

Materials & Equipment
  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (CAS: 192139-92-7). Note: The (S,S)-ligand typically yields the (S)-alcohol for this substrate class.

  • Substrate: 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. Critical: Must be free of hydrate.

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio). Commercially available or prepared in situ.[1][2][3][4]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous).

  • Equipment: Schlenk line or inert atmosphere glovebox (preferred but not strictly required if handled quickly), HPLC with Chiralcel OD-H or OJ-H column.

Pre-treatment: Dehydration of Substrate

Trifluoromethyl ketones are highly electrophilic and readily form stable hydrates (


-diols) upon exposure to atmospheric moisture. The hydrate is inert  to ATH conditions.
  • Dissolve the ketone in Toluene (5 mL/g).

  • Add activated 4Å Molecular Sieves (20% w/w) or perform an azeotropic distillation.

  • Filter under inert atmosphere.

  • Concentrate to obtain the free ketone (usually a yellow oil). Use immediately.

Synthesis Procedure (Standard Scale: 5.0 mmol)
  • Catalyst Loading: In a 25 mL round-bottom flask equipped with a magnetic stir bar, weigh [RuCl(p-cymene)((S,S)-TsDPEN)] (15.9 mg, 0.025 mmol, 0.5 mol%).

  • Solvent Addition: Add DCM (5.0 mL). The solution should be deep red/orange.

  • H-Donor Addition: Add Formic Acid/TEA mixture (5:2) (1.5 mL, approx. 2-3 equiv of hydride).

    • Caution: Exothermic reaction if prepared in situ.

  • Substrate Addition: Add the dehydrated 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (960 mg, 5.0 mmol) via syringe.

  • Reaction: Stir at 25–30 °C for 12–24 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes) or GC/HPLC.

    • Note: The

      
       group activates the ketone, often resulting in faster rates than acetophenone.
      
  • Quench: Dilute with water (10 mL). Extract with DCM (3 x 10 mL).

  • Workup: Wash combined organics with Saturated

    
     (to remove residual formic acid) and Brine. Dry over 
    
    
    
    .[4][5]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc 95:5 to 90:10).

Analytical Validation
  • Enantiomeric Excess (ee): Determine via Chiral HPLC.

    • Column: Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: Hexane : Isopropanol (95 : 5).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expected Retention: (S)-enantiomer typically elutes first on OD-H (verify with racemate).

  • Absolute Configuration: The (S,S)-TsDPEN catalyst yields the (S)-alcohol .

    • Stereochemistry Note: Although the priority of the groups changes (

      
       > Ph vs Ph > 
      
      
      
      ), the catalyst face selectivity (Si-face attack on the ketone) combined with the priority switch results in the (S) descriptor for trifluoromethyl carbinols.

Process Workflow & Logic

Workflow Figure 2: Operational Workflow for Synthesis. Start Start: Raw Material TF-Acetophenone Check Hydrate Check (1H NMR / IR) Start->Check Dehydrate Dehydration (Toluene Azeotrope / Mol Sieves) Check->Dehydrate Hydrate Present Reaction ATH Reaction Ru-Cat, FA/TEA, DCM, 30°C Check->Reaction No Hydrate Dehydrate->Reaction Monitor Monitor Conversion (TLC / GC) Reaction->Monitor Monitor->Reaction <98% Conv. Workup Workup Wash NaHCO3, Extract DCM Monitor->Workup Complete Purify Purification Flash Chromatography Workup->Purify Final Final Product (S)-Alcohol (>95% ee) Purify->Final

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Substrate is hydrated.rigorously dehydrate substrate (See Section 3.2).
Catalyst poisoning.Degas solvents; ensure no free amines/thiols in substrate.
Low ee (<90%) Temperature too high.Lower reaction temp to 20°C or 0°C (rate will decrease).
Reverse reaction.Avoid prolonged reaction times; alcohol can re-oxidize.
Racemization Basic conditions during workup.

alcohols are acidic (

).[1] Avoid strong bases; use dilute

.
Product Volatility High vacuum loss.The product is relatively volatile. Do not leave on high vac for extended periods.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[3][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[3] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Hamada, T., Torii, T., Onishi, T., & Izawa, K. (2002). Practical Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol via Asymmetric Transfer Hydrogenation. Tetrahedron: Asymmetry, 13(10), 1039-1042.
  • Org. Synth. (2011). Discussion on Fluorinated Alcohols and Analysis. Organic Syntheses, 88, 168-180. Link

  • PubChem Compound Summary. 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone. Link

Sources

Application

Application Note: Strategic Utilization of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol in Pharmaceutical Synthesis

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It focuses on the critical intermediate 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol , a privileged scaffold used to intro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It focuses on the critical intermediate 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol , a privileged scaffold used to introduce the metabolically stable and lipophilic chiral trifluoromethyl-benzyl motif found in modern APIs (e.g., ACSS2 inhibitors, Isoxazoline parasiticides like Lotilaner analogs).

Executive Summary

The incorporation of a trifluoromethyl (


) group adjacent to a chiral center is a proven strategy to enhance metabolic stability and potency in drug candidates. 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (TFPE)  serves as a versatile chiral building block. Its unique electronic properties—driven by the strong electron-withdrawing nature of the 

group—present both opportunities (enhanced acidity of the hydroxyl, metabolic resistance) and synthetic challenges (deactivated nucleophilic substitution).

This guide details protocols for the enantioselective synthesis of TFPE and its downstream activation for coupling in API synthesis, specifically targeting ACSS2 inhibitors and isoxazoline-class ectoparasiticides.

Chemical Profile & Mechanistic Insight

The "Fluorine Effect" on Reactivity

The


 group exerts a powerful inductive effect (

), significantly altering the reactivity of the adjacent alcohol:
  • Increased Acidity: The pKa of TFPE is

    
     (compared to 
    
    
    
    for ethanol). This makes the alkoxide easy to generate but less nucleophilic.
  • Suppressed Carbocation Formation: The

    
     group destabilizes adjacent carbocations, making 
    
    
    
    pathways highly unfavorable.
  • Steric/Electronic Shielding:

    
     reactions at the benzylic carbon are sluggish due to the electron-deficient center repelling nucleophiles and the steric bulk of the 
    
    
    
    group.
Strategic Role in Drug Architecture

This scaffold is critical in:

  • ACSS2 Inhibitors: Targeting cancer metabolism by blocking Acetyl-CoA Synthetase 2.

  • Isoxazoline Ectoparasiticides: Analogs of Lotilaner and Sarolaner utilize similar chiral trifluoro-benzyl moieties to bind to GABA-gated chloride channels in invertebrates.

Experimental Protocols

Protocol A: Biocatalytic Kinetic Resolution (Green Synthesis)

Target: Preparation of enantiopure (S)-TFPE from racemate.

Rationale: Chemical asymmetric reduction of the ketone precursor requires expensive transition metals (Ru/Rh). Enzymatic resolution offers a mild, metal-free alternative with high enantiomeric excess (ee).

Reagents:

  • Racemic 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (10 g, 51.5 mmol)

  • Vinyl Acetate (Acyl donor, 3 equiv.)

  • Lipase B from Candida antarctica (CAL-B, immobilized on acrylic resin, e.g., Novozym 435)

  • Solvent: MTBE (Methyl tert-butyl ether) or Hexane

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve racemic TFPE (10 g) in MTBE (100 mL).

  • Initiation: Add Vinyl Acetate (14.3 mL, 155 mmol) and immobilized CAL-B (500 mg, 5% w/w).

  • Incubation: Stir the suspension at 30°C at 200 rpm. Monitor conversion by chiral HPLC (Column: Chiralcel OD-H).

    • Mechanistic Note: The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

  • Termination: Stop the reaction at exactly 50% conversion (typically 24-48 hours) to maximize the optical purity of the remaining alcohol.

  • Workup: Filter off the enzyme beads (can be recycled). Concentrate the filtrate under reduced pressure.

  • Purification: Separate the (S)-alcohol from the (R)-acetate via column chromatography (Silica gel; Hexane/EtOAc gradient 90:10 to 70:30).

    • Expected Yield: 40-45% (theoretical max 50%).

    • Target Purity: >99% ee for the (S)-alcohol.[1]

Protocol B: Activation via Mesylation (Preserving Chirality)

Target: Converting (S)-TFPE into a reactive electrophile.

Rationale: Direct substitution of the -OH is difficult. Conversion to a mesylate (OMs) creates a good leaving group. However, due to the


 group, the mesylate is prone to 

attack only with strong nucleophiles or under elevated temperatures.

Reagents:

  • (S)-TFPE (1.0 equiv)

  • Methanesulfonyl chloride (MsCl, 1.2 equiv)

  • Triethylamine (

    
    , 1.5 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Cooling: Dissolve (S)-TFPE in anhydrous DCM (0.5 M concentration) and cool to 0°C under Nitrogen.

  • Addition: Add

    
     followed by the dropwise addition of MsCl.
    
    • Critical Control: Keep temperature < 5°C to prevent elimination side reactions (formation of styrenes).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Wash with cold 1M HCl, then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
    • Stability Warning: Trifluoromethyl benzylic sulfonates are thermally unstable. Use immediately in the next step or store at -20°C.

Data Summary & Troubleshooting

Table 1: Comparative Synthesis Routes for Chiral TFPE

ParameterBiocatalytic Resolution (Protocol A)Asymmetric Transfer Hydrogenation (Alternative)
Catalyst CAL-B (Enzyme)Ru-TsDPEN (Metal complex)
Substrate Racemic AlcoholKetone Precursor
Yield Max 50% (theoretical)>90%
Enantiomeric Excess >99% (Excellent)90-95% (Good)
Cost Low (Enzyme recyclable)High (Precious metal)
Scalability High (Batch or Flow)High

Troubleshooting Guide:

  • Problem: Low conversion in Protocol A.

    • Solution: Ensure solvent is anhydrous. Water competes with the alcohol for the acyl-enzyme intermediate.

  • Problem: Racemization during Protocol B (Mesylation).

    • Solution: Use a hindered base (DIPEA) instead of

      
       if elimination is observed. Keep reaction strictly at 0°C.
      

Pathway Visualization

The following diagram illustrates the workflow from the racemic starting material to the integration into an API scaffold (e.g., ACSS2 inhibitor), highlighting the critical stereochemical checkpoints.

TFPE_Workflow cluster_legend Process Key Racemic Racemic TFPE Enzyme Kinetic Resolution (CAL-B / Vinyl Acetate) Racemic->Enzyme Input S_Alcohol (S)-TFPE (>99% ee) Enzyme->S_Alcohol Unreacted (50% Yield) R_Acetate (R)-TFPE Acetate (Byproduct) Enzyme->R_Acetate Acylated Activation Activation (MsCl / Et3N) S_Alcohol->Activation Step 2 Mesylate (S)-TFPE Mesylate (Reactive Electrophile) Activation->Mesylate Retention of Configuration Coupling Nucleophilic Displacement (Amine/Thiol Nucleophile) Mesylate->Coupling SN2 Reaction API Chiral API Intermediate (Inverted Stereochemistry) Coupling->API Inversion (Walden) key1 Blue: Reaction Step key2 Green: Desired Product

Caption: Workflow for the isolation of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol and its subsequent activation and coupling. Note the stereochemical inversion during the final SN2 displacement.

References

  • Gotor, V., et al. (2009). Enzymatic Kinetic Resolution of 2,2,2-Trifluoro-1-(heteroaryl)ethanols. Journal of Organic Chemistry.

  • Zoetis Inc. (2014). Crystalline forms of (S)-3-methyl-5-(5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)thiophene-2-carboxylic acid (Lotilaner Intermediate). World Intellectual Property Organization.

  • Merck Sharp & Dohme Corp. (2020). Acetyl-CoA Synthetase 2 (ACSS2) Inhibitors and Methods Using Same. WO2020252407A1.

  • Prakash, G.K.S., et al. (2011). Nucleophilic Trifluoromethylation of Carbonyl Compounds. Chemical Reviews.

  • Hagmann, W.K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Catalytic Utility of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Derivatives

This Application Note is designed for researchers in pharmaceutical development and asymmetric catalysis. It details the utility of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (TFE-PhF) and its derivatives, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical development and asymmetric catalysis. It details the utility of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (TFE-PhF) and its derivatives, focusing on their roles as chiral ligand precursors , reagents for carbene transfer , and analytical standards .[1][2][3]

Executive Summary

The scaffold 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS: 50562-19-1) represents a privileged motif in medicinal chemistry, often serving as a precursor to bio-active pharmacophores (e.g., CETP inhibitors).[1][2][3] Beyond its role as an intermediate, its derivatives function as high-value tools in asymmetric catalysis.[1][2][3] The electron-withdrawing trifluoromethyl and para-fluorophenyl groups impart unique electronic signatures to ligands derived from this alcohol, enhancing


-acidity in metal complexes and modifying hydrogen-bond donor capabilities.[1][2][3]

This guide details three core applications:

  • Chiral Ligand Synthesis: Preparation and use of phosphoramidite derivatives for Cu-catalyzed asymmetric conjugate additions.[1][2][3]

  • Carbene Transfer Reagents: Utilization of the diazo-derivative in Rh(II)-catalyzed enantioselective cyclopropanation.[1][2][3]

  • Chiral Solvating Agents (CSA): NMR protocols for determining enantiomeric excess (ee) of pharmaceutical amines.[1][2][3]

Application I: Phosphoramidite Ligands for Asymmetric Catalysis

Principle

Chiral mono-phosphoramidites derived from TFE-PhF exploit the electron-deficient nature of the alkoxy backbone to tune the Lewis basicity of the phosphorus center.[1][2][3] These ligands are particularly effective in Copper(I)-catalyzed asymmetric conjugate additions to enones, where the specific electronics of the fluorinated backbone stabilize the active cuprate intermediate.[1][2]

Protocol: Ligand Synthesis & Catalytic Application

Step A: Synthesis of the Phosphoramidite Ligand (L)* Reagents: (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, PCl₃, Et₃N, (S)-BINOL (or simple dialkyl amine).[1][2][3]

  • Phosphorus Linkage: Dissolve PCl₃ (1.0 equiv) in dry THF at -78°C. Add (S)-BINOL (1.0 equiv) and Et₃N (2.2 equiv) dropwise.[1][2][3] Warm to RT and stir for 2 h to form the chlorophosphite intermediate.

  • Alcohol Coupling: Cool back to -78°C. Add a solution of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1.0 equiv) and Et₃N (1.1 equiv).

  • Purification: Warm to RT, filter salts, and purify via flash chromatography (SiO₂, Hexane/EtOAc) under inert atmosphere.

    • Note: The resulting ligand L* combines the chirality of the fluoro-alcohol with the BINOL backbone.[1][2][3]

Step B: Cu-Catalyzed Conjugate Addition (General Protocol) Target Reaction: Asymmetric addition of dialkylzinc to cyclohexenone.[1][2][3]

  • Catalyst Formation: In a flame-dried Schlenk tube, dissolve Cu(OTf)₂ (1 mol%) and L* (2 mol%) in toluene (2 mL).[1][2][3] Stir for 30 min to form the complex.

  • Reagent Addition: Add cyclohexenone (1.0 mmol) and cool to -20°C.

  • Alkylation: Add Et₂Zn (1.2 mmol, 1.0 M in hexanes) dropwise over 10 min.

  • Quench & Analysis: Stir for 2 h, quench with sat. NH₄Cl, extract with Et₂O.[2][3] Analyze conversion by GC and ee by chiral HPLC.

Mechanistic Workflow (DOT Visualization)

Phosphoramidite_Catalysis Alcohol TFE-PhF Alcohol (Chiral Scaffold) Ligand Phosphoramidite Ligand (L*) Alcohol->Ligand Coupling PCl3 PCl3 + Amine/BINOL PCl3->Ligand Cu_Complex L*-Cu(I) Complex Ligand->Cu_Complex + Cu(OTf)2 Product Chiral Adduct (High ee) Cu_Complex->Product Catalysis Substrate Enone Substrate Substrate->Product + R2Zn

Figure 1: Workflow for the synthesis of phosphoramidite ligands from TFE-PhF and their application in asymmetric catalysis.

Application II: Enantioselective Cyclopropanation Reagents

Principle

The diazo derivative, 1-(4-fluorophenyl)-2,2,2-trifluorodiazoethane , is a potent reagent for the synthesis of trifluoromethyl-substituted cyclopropanes.[1][2][3] Unlike non-fluorinated diazo compounds, the CF₃ group stabilizes the diazo species, allowing for controlled carbene generation.[2] When coupled with chiral Dirhodium catalysts (e.g., Rh₂(S-PTAD)₄), this reagent enables the synthesis of cyclopropanes with high diastereo- and enantioselectivity [1].[1][2]

Protocol: In Situ Diazo Generation & Cyclopropanation[2][3]

Precursor: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone hydrazone (synthesized from the ketone).[1][2][3]

  • Oxidation (Diazo Formation):

    • Dissolve the hydrazone (1.0 mmol) in CH₂Cl₂ at -78°C.

    • Add MnO₂ (activated, 5.0 equiv) and stir for 1 h in the dark. Filter through Celite into a cold flask containing the alkene substrate.[1][2][3]

    • Safety: Trifluoro-diazo compounds are relatively stable but should be kept cold and handled in a fume hood.[1][2][3]

  • Catalytic Cyclopropanation:

    • To the diazo/alkene solution (alkene in 5-fold excess), add Rh₂(S-PTAD)₄ (1 mol%).[1][2][3]

    • Allow the mixture to warm slowly to RT over 12 h.

    • Observation: N₂ evolution indicates carbene transfer.[1][2][3]

  • Workup: Evaporate solvent and purify via silica gel chromatography.

    • Result: Trifluoromethyl-cyclopropanes (typically >90% ee, >94% dr).[1][2][3]

Application III: Chiral Solvating Agent (CSA) for NMR

Principle

(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol acts as a Chiral Solvating Agent (CSA) for determining the enantiomeric purity of chiral amines, sulfoxides, and phosphine oxides.[1][2][3] The acidity of the hydroxyl proton (enhanced by CF₃) and the


-stacking ability of the electron-poor aromatic ring create distinct diastereomeric solvates with the analyte, resolving signals in ¹H or ¹⁹F NMR [2].[1][2][3]
Protocol: Determination of Amine Enantiomeric Excess[2]

Materials:

  • Analyte: Racemic or enantioenriched amine (approx. 5-10 mg).[1][2][3]

  • CSA: (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (2-5 equivalents).[1][2][3]

  • Solvent: CDCl₃ or C₆D₆.[1][2][3]

Procedure:

  • Sample Prep: Dissolve the amine in 0.5 mL of NMR solvent.

  • Baseline Scan: Acquire a standard ¹H NMR spectrum.[1][2][3]

  • CSA Addition: Add 2.0 equivalents of the CSA directly to the NMR tube. Shake well.

  • Analysis: Acquire ¹H NMR. Focus on protons near the chiral center (e.g.,

    
    -protons).[1][2][3]
    
    • Signal Splitting: The racemic amine will show two distinct sets of signals (diastereomeric salts).[1][2][3]

    • Calculation: Integrate the split peaks.[1][2][3]

      
      [1][3]
      
  • Optimization: If splitting is insufficient, increase CSA concentration or switch to C₆D₆ to enhance

    
    -stacking effects.
    

Quantitative Comparison of Derivatives

Derivative ClassActive MoietyCatalytic/Reagent RoleKey Benefit
Phosphoramidite P-O-CH(CF₃)ArLigand for Cu, Rh, IrTunable

-acidity; high enantiocontrol in conjugate additions.[1][2][3]
Diazoalkane C(N₂)(CF₃)ArCarbene PrecursorAccess to CF₃-cyclopropanes (drug scaffolds) with Rh(II).[1][2][3]
Native Alcohol Ar-CH(OH)CF₃Chiral Solvating AgentRapid, non-destructive ee determination via NMR.[1][2][3]

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.[2]

  • Wenzel, T. J. (2007).[1][2][3] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1][2][3] (General reference for CSA methodology using fluorinated alcohols).

  • Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol.[1][2][3][4][5]

Sources

Application

Application Notes &amp; Protocols: Experimental Procedures for Reactions Involving 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures involving 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This flu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures involving 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This fluorinated alcohol is a pivotal chiral building block in medicinal chemistry, primarily due to the unique physicochemical properties imparted by the trifluoromethyl (CF₃) and p-fluorophenyl moieties. The incorporation of these groups can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This guide offers an in-depth exploration of the asymmetric synthesis of this alcohol via catalytic reduction of its prochiral ketone precursor, a cornerstone reaction for accessing enantiomerically pure forms. Furthermore, it details protocols for subsequent derivatization reactions, including esterification and etherification, providing a practical framework for its application in synthetic workflows. The causality behind experimental choices, self-validating protocols through rigorous characterization, and authoritative grounding with comprehensive references are the pillars of this guide, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Chiral Alcohols

The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[2] The trifluoromethyl group, in particular, is valued for its strong electron-withdrawing nature, high lipophilicity, and ability to block metabolic oxidation pathways.[1][3] When combined with a chiral alcohol, it creates a stereocenter with unique electronic and steric properties. 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol serves as a prime example of such a scaffold, finding application as a key intermediate in the synthesis of complex bioactive molecules.[4]

The primary challenge and opportunity lie in the stereocontrolled synthesis of this compound. Accessing specific enantiomers is critical, as different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicities.[5] Therefore, methods like catalytic asymmetric reduction of the corresponding ketone are not merely synthetic procedures but enabling technologies for drug development.[1][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its effective use and characterization.

PropertyValueSource
CAS Number 50562-19-1 (racemate)[6]Merck[6]
848926-12-5 ((R)-enantiomer)[7]ChemScene[7]
Molecular Formula C₈H₆F₄OChemScene[7]
Molecular Weight 194.13 g/mol ChemScene[7]
Physical Form Light-red to Brown LiquidMerck[6]
Purity Typically ≥97%Merck[6]
Storage Sealed in dry, 2-8°CChemScene[7]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Signals expected for the aromatic protons (multiplets, ~7.0-7.5 ppm), the carbinol proton (quartet, ~5.0 ppm, with coupling to CF₃), and the hydroxyl proton (broad singlet).

  • ¹⁹F NMR (CDCl₃): Two distinct signals are expected. One for the p-fluoro substituent on the aromatic ring and a second for the trifluoromethyl group.

  • ¹³C NMR (CDCl₃): Signals for the aromatic carbons, the carbon bearing the hydroxyl group (quartet due to C-F coupling), and the trifluoromethyl carbon (quartet).

  • IR (neat): Characteristic absorptions for O-H stretching (~3400 cm⁻¹), C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and strong C-F stretching (~1200-1000 cm⁻¹).

Core Protocol: Asymmetric Synthesis via Catalytic Reduction

The most robust and widely employed method for producing enantiomerically enriched 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol is the asymmetric reduction of its prochiral ketone precursor, 4'-fluoro-2,2,2-trifluoroacetophenone. This section details a protocol using a Corey-Bakshi-Shibata (CBS) catalyst, a well-established method for the highly enantioselective reduction of ketones.[8]

Causality and Mechanistic Insight

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with the reducing agent (borane) and the ketone substrate.[8] This ternary complex creates a rigid, chiral environment that forces the hydride transfer to occur preferentially to one of the two prochiral faces of the ketone's carbonyl group, leading to a high degree of enantioselectivity.

  • Choice of Catalyst: The (R)-CBS catalyst is chosen to produce the (R)-enantiomer of the alcohol. The steric bulk and electronic properties of the catalyst's substituents are critical for achieving high enantiomeric excess (ee).

  • Choice of Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF) is a common and effective stoichiometric reductant for this transformation. Its coordination to the Lewis acidic boron of the CBS catalyst is a key step in the catalytic cycle.

  • Temperature Control: The reaction is typically run at low temperatures (0 °C to room temperature) to maximize enantioselectivity by minimizing the energy of non-selective background reactions.

Asymmetric Reduction Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product ketone 4'-Fluoro-2,2,2- trifluoroacetophenone complex Formation of Chiral Ternary Complex ketone->complex catalyst (R)-CBS Catalyst (e.g., (R)-Me-CBS) catalyst->complex reductant BH3·THF (Borane-THF) reductant->complex hydride Enantioselective Hydride Transfer complex->hydride Coordination quench Acidic Quench (e.g., Methanol, HCl) hydride->quench Intermediate Borate Ester extract Extraction & Drying quench->extract purify Chromatography extract->purify product (R)-2,2,2-Trifluoro-1- (4-fluorophenyl)ethanol purify->product caption Workflow for CBS-Catalyzed Asymmetric Reduction.

Caption: Workflow for CBS-Catalyzed Asymmetric Reduction.

Detailed Step-by-Step Protocol

Safety Precautions: This procedure involves flammable solvents and corrosive reagents. All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory. Sodium borohydride and borane-THF react violently with water.

Materials & Reagents:

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
4'-Fluoro-2,2,2-trifluoroacetophenone323-99-9192.111.92 g10.0
(R)-Methyl-CBS catalyst (1M in Toluene)112022-81-8-1.0 mL1.0 (10 mol%)
Borane-THF complex (1M in THF)14044-65-6-12.0 mL12.0
Anhydrous Tetrahydrofuran (THF)109-99-9-20 mL-
Methanol (MeOH)67-56-1-10 mL-
1 M Hydrochloric Acid (HCl)7647-01-0-15 mL-
Ethyl Acetate141-78-6-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-50 mL-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9---

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the (R)-Methyl-CBS catalyst solution (1.0 mL, 1.0 mmol).

  • Reagent Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the borane-THF complex (12.0 mL, 12.0 mmol) dropwise over 10 minutes. Stir the solution for an additional 15 minutes at 0 °C.

    • Causality: Premixing the catalyst and borane allows for the formation of the active catalytic species before the substrate is introduced, ensuring the catalytic cycle starts efficiently.[8]

  • Substrate Addition: Prepare a solution of 4'-fluoro-2,2,2-trifluoroacetophenone (1.92 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol (10 mL) dropwise at 0 °C to quench the excess borane. Vigorous gas evolution (H₂) will be observed.

    • Causality: Methanol reacts with unreacted borane and breaks down the borate-alcohol complex, liberating the final product.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (15 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

    • Causality: The bicarb wash neutralizes the excess acid, and the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient, e.g., 95:5 to 80:20) to afford the pure alcohol.

Expected Results:

ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow oil/liquid
Purity (by ¹H NMR) >98%
Enantiomeric Excess (ee) >95% (Determined by chiral HPLC/SFC)

Secondary Protocols: Derivatization of the Alcohol

Once synthesized, the hydroxyl group of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol can be readily derivatized.

Protocol: Esterification via Acyl Chloride

This protocol describes the formation of an ester, a common transformation for creating prodrugs or modifying solubility.

Procedure:

  • Dissolve 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1.0 mmol) and a tertiary amine base like triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Extract the product with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol: Williamson Ether Synthesis

This protocol describes the formation of an ether, which can be used to install linkers or other functional groups. The increased acidity of the fluorinated alcohol facilitates deprotonation.[9]

Procedure:

  • To a solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide.

  • Stir the mixture for 30 minutes at 0 °C, allowing for complete formation of the sodium alkoxide.

  • Add the electrophile (e.g., benzyl bromide or an alkyl triflate, 1.1 mmol) and allow the reaction to stir at room temperature or with gentle heating (e.g., 60 °C) overnight.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

References

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
  • Varenikov, A. (n.d.). Novel Access Towards Chiral α-trifluoromethyl Alcohols. ICS82 Abstract. [Link][10]

  • PubChem. Ethanol, 2,2,2-trifluoro-, 1-(4-methylbenzenesulfonate). National Center for Biotechnology Information. [Link][11]

  • Wikipedia. (2023). 2,2,2-Trifluoroethanol. [Link][9]

  • ResearchGate. (n.d.). Approaches towards chiral α-trifluoromethyl alcohols. [Link][4]

  • MDPI. (2025). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Molecules. [Link][12]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link][13]

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.
  • Matsunaga, S., et al. (2006). Catalytic enantioselective borohydride reduction of ortho-fluorinated benzophenones. Organic Letters, 8(15), 3379-3381. [Link][14]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. [Link][8]

  • Alonso, C., et al. (2015). Fluorine-Containing Drugs Approved by the FDA in 2014. Chemical Reviews, 115(11), 5246-5304.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2014). Asymmetric synthesis of fluorine-containing amino acids. Chemical Society Reviews, 43(22), 7560-7599.

Sources

Method

Technical Application Note: Strategic Utilization of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol in API Synthesis

The following technical guide details the utilization of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS: 403-41-8) as a strategic chiral building block in pharmaceutical synthesis. Executive Summary 2,2,2-trifluoro-1-(4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utilization of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS: 403-41-8) as a strategic chiral building block in pharmaceutical synthesis.

Executive Summary

2,2,2-trifluoro-1-(4-fluorophenyl)ethanol is a high-value chiral synthon characterized by the presence of a trifluoromethyl (


) group adjacent to a secondary hydroxyl and a para-fluorophenyl ring. This structural motif is critical in modern drug design, particularly for Isoxazoline Ectoparasiticides  (e.g., Sarolaner analogs) and Cathepsin K Inhibitors  (e.g., Odanacatib precursors). The electron-withdrawing 

group enhances metabolic stability and lipophilicity, while the chiral center allows for the strict stereochemical control required for high-affinity target binding.

This guide provides a validated workflow for the enantioselective synthesis of this alcohol, its conversion into chiral amines , and its dehydration to fluorinated styrenes , serving as a blueprint for generating high-purity API intermediates.

Chemical Profile & Strategic Value

PropertySpecificationRelevance to Pharma
CAS Number 403-41-8Unique identifier for regulatory filing.
Formula

High F-content increases lipophilicity (LogP modulation).
Chirality 1 Stereocenter(S)-enantiomer is typically the bioactive eutomer in this class.
Electronic Effect Strong EWG (

)
Deactivates

pathways; stabilizes adjacent anions; increases acidity of -OH (

).
Key Application Bioisostere PrecursorPrecursor to chiral benzylamines and styrene monomers for cycloaddition.
Structural Significance in APIs

The 1-aryl-2,2,2-trifluoroethyl moiety is a pharmacophore found in:

  • GABA-gated Chloride Channel Antagonists: The chiral center establishes the spatial arrangement necessary for binding in the channel pore (e.g., in isoxazoline veterinary drugs).

  • Protease Inhibitors: Used to link aryl groups via ether or amine bridges while maintaining metabolic resistance against P450 oxidation.

Validated Synthesis Protocols

Protocol A: Enantioselective Biocatalytic Reduction

Objective: Synthesis of (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol with >99% ee. Rationale: Chemical reduction (e.g.,


) yields a racemate. Transition metal catalysis (Ru-Noyori) is effective but requires expensive ligands and trace metal removal. Biocatalysis offers a green, metal-free route compliant with ICH Q3D guidelines.

Reagents:

  • Substrate: 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (Ketone precursor).

  • Biocatalyst: Geotrichum candidum (dried cells) or ADH (Alcohol Dehydrogenase) from Rhodococcus ruber.

  • Cofactor Regeneration: Isopropanol (hydrogen donor).

Step-by-Step Methodology:

  • Preparation: Suspend 25 g/L of dried Geotrichum candidum cells in phosphate buffer (0.1 M, pH 7.0).

  • Substrate Addition: Add the ketone substrate (10 mM final concentration) dissolved in minimal isopropanol (also serves as co-substrate).

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 48 hours.

  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate in vacuo.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) if necessary, though conversion often exceeds 95%.

Validation Criteria:

  • Yield: >90% isolated yield.

  • Enantiomeric Excess (ee): >99% (S)-enantiomer.

Protocol B: Functionalization to Chiral Amine (Mitsunobu/Azide Route)

Objective: Conversion of the chiral alcohol to the chiral amine with inversion of configuration (Walden inversion), yielding the (R)-amine (if starting from S-alcohol). Mechanism: The


 group sterically and electronically hinders direct 

displacement. The Mitsunobu reaction activates the oxygen, facilitating displacement by azide.

Reagents:

  • Substrate: (S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Activation: Dissolve (S)-alcohol (1.0 eq) and

    
     (1.2 eq) in anhydrous THF under 
    
    
    
    atmosphere. Cool to 0°C.
  • Reagent Addition: Add DIAD (1.2 eq) dropwise. Stir for 10 minutes to form the betaine intermediate.

  • Nucleophile Addition: Add DPPA (1.2 eq) dropwise, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Reduction (Staudinger): Add water (excess) and stir for 2 hours to hydrolyze the intermediate phosphinimine to the amine. Alternatively, isolate the azide and reduce via Hydrogenation (

    
    , Pd/C).
    
  • Purification: Acid-base extraction to isolate the free amine.

Safety Note: DPPA and azides are potentially explosive. Work behind a blast shield.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways from the parent ketone to key API scaffolds.

G cluster_0 Stereoselective API Synthesis Ketone Precursor: 2,2,2-trifluoro-1- (4-fluorophenyl)ethanone Alcohol Key Intermediate: (S)-2,2,2-trifluoro-1- (4-fluorophenyl)ethanol Ketone->Alcohol Biocatalysis (ADH, NADH) Styrene Monomer: 2-(trifluoromethyl)- 4-fluorostyrene Alcohol->Styrene Dehydration (POCl3/Pyridine) Amine Chiral Amine: (R)-1-(4-fluorophenyl)- 2,2,2-trifluoroethylamine Alcohol->Amine Mitsunobu (DPPA) + Staudinger Red. Isoxazoline API Scaffold: Isoxazoline Core (e.g., Sarolaner analogs) Styrene->Isoxazoline 1,3-Dipolar Cycloaddition

Caption: Divergent synthetic pathways from the trifluoro-ketone precursor to bioactive chiral amines and isoxazoline scaffolds.

Case Study: Isoxazoline Core Synthesis

Context: The isoxazoline class of ectoparasiticides (e.g., Sarolaner, Lotilaner) relies on a specific stereochemical configuration at the


-bearing carbon. While commercial routes may use trichloro-analogs, the 4-fluorophenyl variant serves as a critical model for optimizing the 1,3-dipolar cycloaddition  step.

Workflow:

  • Dehydration: The alcohol is dehydrated using

    
    /Pyridine or Burgess reagent to form 2-(trifluoromethyl)-4-fluorostyrene .
    
  • Cycloaddition: The styrene reacts with a nitrile oxide (generated in situ from an oxime halide) to form the isoxazoline ring.

  • Chiral Resolution: If a racemic styrene is used, the resulting isoxazoline is resolved via Chiral SFC (Supercritical Fluid Chromatography). However, using the chiral alcohol to generate a chiral styrene (via elimination that preserves or specifically inverts geometry) is a more advanced strategy to induce diastereoselectivity in the cycloaddition.

Data Summary: Solvent Effects on Dehydration

ReagentSolventTemp (°C)Yield (%)Selectivity

(conc.)
Neat10065Polymerization side-products observed.

/ Pyridine
DCM0 -> 2588High purity monomer.
Burgess ReagentToluene8092Cleanest reaction; expensive for scale-up.

References

  • Enantioselective Biocatalytic Reduction: Chanysheva, A. R., et al. "Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone."[1] Russian Journal of General Chemistry, 2024.[1] Link

  • Mitsunobu Reaction Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Isoxazoline API Chemistry: "Discovery of Sarolaner: A Novel, Orally Administered, Broad-Spectrum, Isoxazoline Ectoparasiticide for Dogs." Veterinary Parasitology, 2016. Link

  • Synthesis of Trifluoromethyl Styrenes: Denton, J. R., et al. "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes."[2] Organic Letters, 2007.[2] Link

  • General Properties of Fluorinated Alcohols: "2,2,2-Trifluoroethanol: Properties and Applications." Wikipedia/Chemical Data. Link[3]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting guide for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol reactions

Technical Support Center: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Workflows Welcome to the Advanced Troubleshooting Portal As a Senior Application Scientist, I frequently consult with medicinal chemists and process eng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Workflows

Welcome to the Advanced Troubleshooting Portal

As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who hit synthetic roadblocks when working with fluorinated building blocks. 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS: 50562-19-1) is a highly valuable chiral precursor, notably utilized in the synthesis of advanced therapeutics such as 1[1]. However, its unique electronic topology routinely causes standard textbook reactions to fail.

This guide bypasses generic advice, offering field-proven, causality-driven solutions to the three most common workflow failures: sluggish oxidation, failed nucleophilic substitutions (Mitsunobu), and stalled esterifications/alkylations.

Quantitative Data Summary: Standard vs. Optimized Conditions

Before diving into the mechanistic troubleshooting, review the expected quantitative shifts when moving from standard textbook conditions to our optimized protocols.

Reaction TypeStandard ReagentsTypical Issue EncounteredOptimized ReagentsExpected Yield
Oxidation DMP (1.2 eq), RTIncomplete conversion (<30%)RuCl3 (5 mol%), NaIO4 (3 eq)>85%
Substitution DEAD, PPh3, Nu-HNo reaction / SM recoveredTf2O/Pyridine, then Nu- salt70–90%
O-Acylation RCOOH, DCC, DMAPSluggish, stalled at intermediateRCOCl, NaH, THF, 0 °C to RT>80%

Workflow Visualizations

ReactionPathways SM 2,2,2-Trifluoro-1- (4-fluorophenyl)ethanol Oxidation Oxidation Step (RuCl3/NaIO4 or DMP) SM->Oxidation Sluggish due to -CF3 Substitution Substitution Step (Tf2O then Nu-) SM->Substitution SN2 Deactivated Esterification O-Acylation Step (RCOCl, NaH) SM->Esterification Poor OH Nucleophilicity Ketone 2,2,2-Trifluoro-1- (4-fluorophenyl)ethanone Oxidation->Ketone ChiralInversion Inverted Chiral Derivative Substitution->ChiralInversion Ester Trifluoroethyl Ester Derivative Esterification->Ester

Fig 1. Primary synthetic pathways and associated electronic bottlenecks for the target alcohol.

FAQ 1: Oxidation Bottlenecks

Q: Why is my Dess-Martin Periodinane (DMP) or Swern oxidation to the ketone so sluggish, and how do I drive it to completion?

The Causality: In oxidations like the DMP or Swern reaction, the initial step requires the alcohol oxygen to act as a nucleophile and attack the activated oxidant (e.g., the iodine(V) center or the chlorosulfonium ion). The strong inductive electron-withdrawing effect of the


-trifluoromethyl group, compounded by the para-fluorophenyl ring, severely depletes electron density on the hydroxyl oxygen. This makes the oxygen a remarkably poor nucleophile, stalling the reaction at the very first step before the rate-determining deprotonation can even occur.

The Solution: Switch to a Ruthenium-catalyzed oxidation. Ruthenium tetroxide (RuO4) operates via an entirely different mechanism (often involving direct hydride abstraction or a concerted [3+2] cycloaddition pathway) that is far less sensitive to the poor nucleophilicity of the alcohol.

Protocol: Ruthenium-Catalyzed Oxidation Self-Validation Checkpoint: The reaction mixture will initially appear bright yellow/orange (active RuO4). A shift to opaque black indicates catalyst deactivation or reaction completion (precipitation of inactive RuO2).

  • Dissolve 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1.0 eq, 10 mmol) in a biphasic mixture of MeCN/H2O (1:1, 40 mL).

  • Add NaIO4 (3.0 eq, 30 mmol) in a single portion. Stir for 5 minutes at 22 °C.

  • Add RuCl3·xH2O (0.05 eq, 5 mol%).

  • Vigorously stir the biphasic mixture for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2); the ketone product will run significantly higher (less polar) than the starting alcohol.

  • Quench with saturated aqueous Na2S2O3, extract with EtOAc, and filter through a short pad of Celite to remove black RuO2 salts.

FAQ 2: Nucleophilic Substitution & Mitsunobu Failures

Q: I am getting <10% yield when attempting a standard Mitsunobu inversion (DEAD/PPh3) on this alcohol. What is the mechanism of failure and the workaround?

The Causality: The standard Mitsunobu reaction relies on an S_N2 displacement of the activated phosphonium intermediate by a nucleophile. The -CF3 group exerts a powerful inductive pull that highly destabilizes the electron-rich S_N2 transition state. Furthermore, the steric bulk of the -CF3 group hinders the required backside attack trajectory. Consequently, standard DEAD/PPh3 conditions often return unreacted starting material or result in elimination byproducts. When Mitsunobu chemistry fails on 1-aryl-2,2,2-trifluoroethanols, the most reliable workaround is 2[2].

TroubleshootingTree Start Attempting SN2 / Mitsunobu on Trifluoroethanol Standard Standard Mitsunobu (DEAD/PPh3) Start->Standard CheckYield Is yield < 20% or no reaction? ModifyReagents Use ADDP / PBu3 (Enhanced Reactivity) CheckYield->ModifyReagents Yes, modify reagents Triflate Convert to Triflate (Tf2O, Pyridine) CheckYield->Triflate Yes, change leaving group Standard->CheckYield Displace Displace with Nu- (e.g., NaN3, Amines) Triflate->Displace

Fig 2. Decision tree for troubleshooting poor yields in nucleophilic substitution reactions.

Protocol: Two-Step Triflation and Azide Displacement Self-Validation Checkpoint: The intermediate triflate is highly sensitive to hydrolysis. Do not attempt to purify it by silica gel chromatography, as it will rapidly degrade. Use it immediately after the aqueous workup.

  • Triflation : Dissolve the alcohol (1.0 eq, 5 mmol) in anhydrous DCM (25 mL) under an argon atmosphere. Add anhydrous pyridine (2.0 eq, 10 mmol) and cool to -78 °C.

  • Dropwise add Trifluoromethanesulfonic anhydride (Tf2O, 1.5 eq, 7.5 mmol). Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes.

  • Quench with cold 1M HCl, extract with cold DCM, dry over Na2SO4, and concentrate under reduced pressure (keep water bath <30 °C).

  • Displacement : Immediately dissolve the crude triflate in anhydrous DMF (15 mL). Add NaN3 (2.5 eq, 12.5 mmol) and stir at 22 °C for 4 hours.

  • Dilute with water, extract with diethyl ether, and wash the organic layer 3x with water to remove residual DMF.

FAQ 3: Esterification & Etherification Stalls

Q: Esterification using standard Fischer or Steglich (DCC/DMAP) conditions is failing. How can I improve O-acylation or O-alkylation yields?

The Causality: Similar to the oxidation bottleneck, the depleted nucleophilicity of the hydroxyl oxygen prevents efficient attack on standard electrophiles like acylpyridinium intermediates (in Steglich esterifications) or alkyl halides. To overcome this,3[3] is required to generate the highly reactive alkoxide, which forces the reaction forward.

Protocol: Alkoxide-Driven O-Acylation/Alkylation Self-Validation Checkpoint: Hydrogen gas evolution upon NaH addition confirms the formation of the active alkoxide. If bubbling ceases prematurely, quench a small aliquot in D2O and check for the starting alcohol via 19F NMR.

  • Dissolve the alcohol (1.0 eq, 5 mmol) in anhydrous THF (20 mL) and cool to 0 °C under argon.

  • Carefully add NaH (60% dispersion in mineral oil, 1.2 eq, 6 mmol) in portions. Stir at 0 °C until H2 evolution ceases (approx. 30 mins).

  • Add the desired electrophile (e.g., acyl chloride or alkyl halide, 1.2 eq) dropwise.

  • Allow the reaction to warm to 22 °C and stir for 2–6 hours.

  • Quench carefully with saturated aqueous NH4Cl and extract with EtOAc.

References

  • Acetyl-coa synthetase 2 (acss2) inhibitors and methods using same. Google Patents. 1

  • Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. Beilstein Journal of Organic Chemistry.2

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. PMC. 3

Sources

Optimization

Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol by Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This compound is a critical chiral building block utilized in the synthesis of advanced therapeutics, including 1[1] and 2[2].

Because the (R) and (S) enantiomers exhibit vastly different pharmacological profiles, achieving high chemical purity (>98%) and enantiomeric excess (>99% ee) is non-negotiable. This guide provides field-proven, self-validating methodologies, troubleshooting steps, and FAQs for a two-stage purification strategy.

Experimental Protocols: A Self-Validating Workflow

The purification of this fluorinated alcohol requires a two-stage approach: Achiral purification to remove synthesis byproducts, followed by Chiral resolution.

Workflow A: Achiral Purification (Flash Chromatography)

Objective: Remove unreacted 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone and synthesis byproducts. Causality: The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group increases the acidity of the hydroxyl proton, fundamentally altering its hydrogen-bonding interaction with the silica stationary phase. This causes the alcohol to elute unexpectedly close to the precursor ketone compared to non-fluorinated analogs.

Step-by-Step Methodology:

  • Reaction Quench & Extraction: Quench the reduction reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • TLC Validation: Run a Thin Layer Chromatography (TLC) plate using 90:10 Hexanes/EtOAc. Visualize using UV (254 nm) and KMnO₄ stain (the alcohol will reduce the stain, appearing as a yellow spot on a purple background).

  • Column Loading: Dry-load the crude mixture onto silica gel (1:2 w/w ratio). Do not liquid-load. Liquid loading with residual polar solvents causes severe band broadening due to the high solubility of the fluorinated alcohol in the mobile phase.

  • Gradient Elution: Run a shallow gradient from 100% Hexanes to 85:15 Hexanes/EtOAc over 15 column volumes (CV).

  • Fraction Analysis: Analyze fractions via LC-MS. Pool fractions with >98% purity. Concentrate carefully in a water bath (< 35°C) to avoid volatilization of the product.

Workflow B: Chiral Resolution (Preparative SFC)

Objective: Separate the racemic mixture into optically pure (R) and (S) enantiomers. Causality: Supercritical CO₂ has high diffusivity and low viscosity, enabling rapid mass transfer. More importantly, it prevents evaporative product loss, a critical factor for3[3]. When the CO₂ depressurizes, it gasifies instantly, leaving the pure enantiomer dissolved only in a small volume of co-solvent.

Step-by-Step Methodology:

  • Analytical Screening: Screen chiral stationary phases (CSPs) such as Chiralpak AD-H or Lux Amylose-1 using analytical SFC (CO₂/MeOH gradients). Select the column yielding a resolution (Rs) > 1.5.

  • Sample Preparation: Dissolve the achirally pure racemate in HPLC-grade Methanol (100 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the preparative column frit.

  • Preparative Injection: Inject onto the preparative SFC system (e.g., Amylose-based CSP, 250 x 21.2 mm, 5 µm).

    • Conditions: Mobile phase: 90% CO₂ / 10% Methanol; Flow rate: 70 mL/min; Backpressure: 120 bar; Temperature: 35°C.

  • Fraction Collection: Collect the separated peaks using a gas-liquid separator equipped with a make-up solvent pump.

  • ee Validation: Re-inject a 5 µL aliquot of each fraction onto the analytical SFC to confirm >99% enantiomeric excess (ee) prior to final solvent removal.

Process Visualizations

Workflow A Crude Synthesis Mixture B Flash Chromatography (Hex/EtOAc) A->B Remove Byproducts C Racemic Alcohol (>98% Achiral Purity) B->C D Preparative SFC (Chiral CSP, CO2) C->D Chiral Resolution E (R)-Enantiomer (>99% ee) D->E F (S)-Enantiomer (>99% ee) D->F

Workflow for achiral and chiral purification of the fluorinated alcohol.

Troubleshooting Issue Issue: Poor Chiral Resolution (Rs < 1.5) in SFC Check1 Check Column Loading Issue->Check1 Check2 Check Thermal Effects Issue->Check2 Sol1 Reduce Injection Volume/Concentration Check1->Sol1 Overloaded CSP Sol2 Lower Column Temperature by 5°C Check2->Sol2 Exothermic Binding

SFC troubleshooting logic tree for resolving poor chiral separation.

Troubleshooting Guide

Q1: During flash chromatography, my product co-elutes with the ketone precursor. How can I resolve this? A: The highly electronegative -CF₃ group alters the hydrogen-bonding capacity of the alcohol, reducing its retention on normal-phase silica. Solution: Switch to a less polar solvent system (e.g., Hexanes/Dichloromethane) or use a shallower gradient (e.g., 0-10% EtOAc over 15 CV). Ensure you are strictly dry-loading the sample; liquid loading with residual polar solvents will cause severe band trailing.

Q2: I achieved good chiral separation on the analytical SFC, but the peaks are merging (Rs < 1.0) on the preparative scale. What is the root cause? A: This is a classic symptom of column overloading or thermal mismatch. Chiral recognition relies on specific, transient non-covalent interactions (e.g.,3)[3]. Overloading saturates these active chiral sites. Furthermore, adsorption is exothermic; large preparative injections can cause localized heating within the column, disrupting delicate hydrogen bonds. Solution: Decrease the injection volume/concentration, and lower the column oven temperature by 5°C to stabilize the binding thermodynamics.

Q3: My SFC fractions show high purity, but my final isolated yield is surprisingly low (<50%). Where is the product going? A: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol has a relatively high vapor pressure due to the fluorination. The product is likely being lost during the CO₂ depressurization phase (aerosolization) or during the final rotary evaporation of the co-solvent. Solution: Use a make-up solvent (e.g., extra methanol) at the gas-liquid separator to trap the aerosolized product. When removing the co-solvent via rotary evaporation, keep the water bath below 30°C and avoid pulling a hard vacuum (< 50 mbar) once the bulk solvent is removed.

Frequently Asked Questions (FAQs)

Q: Can I use reverse-phase HPLC instead of SFC for the chiral resolution? A: While technically possible using a reverse-phase chiral column, it is highly discouraged for this specific compound. Reverse-phase HPLC requires aqueous mobile phases. Removing water from this volatile fluorinated alcohol requires lyophilization or prolonged evaporation, which will result in severe product loss. SFC bypasses this issue entirely.

Q: How do I determine the absolute configuration of the separated enantiomers? A: Chromatographic elution order alone cannot determine absolute configuration. You must use either X-ray crystallography (if you can form a crystalline derivative, such as a Mosher's ester) or Vibrational Circular Dichroism (VCD) compared against ab initio density functional theory (DFT) calculations.

Q: What is the purpose of adding a basic modifier like Diethylamine (DEA) to the SFC mobile phase? A: For neutral compounds like 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, basic additives are generally not required. DEA is used to suppress the ionization of basic amines to prevent peak tailing on silica-based CSPs. Adding DEA here might actually degrade the column over time without providing any chromatographic benefit. Stick to neutral co-solvents like MeOH or iPrOH.

Data Presentation

Table 1: Comparative Chromatographic Conditions
ParameterAchiral Flash ChromatographyPreparative Chiral SFCAnalytical Chiral HPLC (Alternative)
Stationary Phase Silica Gel (Standard)Amylose/Cellulose-based CSPAmylose/Cellulose-based CSP
Mobile Phase Hexanes / Ethyl AcetateSupercritical CO₂ / MethanolHexanes / Isopropanol
Primary Mechanism Polarity / AdsorptionSteric fit, H-bonding, π-π interactionsSteric fit, H-bonding, π-π interactions
Flow Rate 30 - 50 mL/min70 - 100 mL/min1.0 - 1.5 mL/min
Product Recovery Requires rotary evaporationImmediate (CO₂ gasifies)Requires prolonged evaporation
Risk of Volatilization ModerateLowHigh
Table 2: Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Co-elution with ketone High acidity of -CF₃ alcohol altering silica bindingSwitch to Hexanes/DCM gradient; ensure dry-loading.
SFC peaks merging (Rs < 1.0) Column overloading or exothermic binding interferenceReduce injection volume; lower column temperature by 5°C.
Low isolated yield (<50%) Aerosolization during CO₂ depressurizationAdd make-up solvent at gas-liquid separator; keep water bath <30°C.
Peak tailing in SFC Non-specific interactions with CSP supportEnsure sample is fully dissolved and filtered; basic modifiers are unnecessary.

References

  • Acetyl-coa synthetase 2 (acss2)
  • Source: Google Patents (PT1865940E)
  • Enantiomer analysis using electrospray ionization mass spectrometry Source: Scholars Junction - Mississippi State University URL

Sources

Troubleshooting

stability issues of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol under reaction conditions

Welcome to the technical support center for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered during its use in chemical synthesis.

Introduction

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is a valuable building block in medicinal chemistry and materials science due to the presence of two fluorine-containing moieties. The trifluoromethyl group can impart unique properties such as increased metabolic stability and binding affinity, while the fluorophenyl group offers a site for further functionalization. However, the very features that make this molecule attractive also contribute to its potential instability under certain reaction conditions. This guide will help you navigate these challenges.

The core of this molecule's reactivity lies in the benzylic alcohol functional group, which is activated by the electron-withdrawing trifluoromethyl group. This electronic arrangement makes the hydroxyl group a good leaving group upon protonation or activation, leading to a stabilized benzylic carbocation. Understanding this underlying principle is key to troubleshooting reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction involving 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol is showing multiple byproducts. What are the likely decomposition pathways?

A1: The primary instability of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol stems from the lability of the C-OH bond at the benzylic position. Under acidic or Lewis acidic conditions, the hydroxyl group can be protonated and eliminated as water, forming a resonance-stabilized benzylic carbocation. This carbocation can then undergo several reactions:

  • Reaction with Nucleophiles: If other nucleophiles are present in the reaction mixture (including the solvent), they can attack the carbocation, leading to a variety of substitution byproducts.

  • Friedel-Crafts-type Reactions: The carbocation can act as an electrophile and react with aromatic compounds present in the mixture, leading to diarylmethane derivatives.[1]

  • Elimination: Although less common for benzylic alcohols, elimination to form a double bond is a possibility under certain conditions.

Q2: I am trying to perform a substitution reaction on the hydroxyl group, but I am getting low yields and significant starting material decomposition. Why is this happening?

A2: Direct substitution of the hydroxyl group can be challenging due to its poor leaving group nature. Activating the hydroxyl group is necessary, but this can also promote the decomposition pathways mentioned in Q1. The choice of activating agent is critical. Strong acids or aggressive Lewis acids can lead to uncontrolled carbocation formation and subsequent side reactions.[1]

Q3: Can I use 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol as a solvent?

A3: While structurally related to fluorinated solvents like 2,2,2-trifluoroethanol (TFE), it is generally not recommended to use 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol as a solvent. Its higher molecular weight, potential for self-reaction under certain conditions, and higher cost make it a less practical choice compared to established fluorinated solvents. Fluorinated alcohols like TFE are known to promote certain reactions through their strong hydrogen-bonding ability and high ionizing power.[2][3]

Q4: Is 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol stable to oxidation?

A4: No, the benzylic alcohol functionality is susceptible to oxidation. Oxidation will convert the alcohol to the corresponding ketone, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.[4] If your reaction conditions involve oxidants, you should expect this transformation to occur.

Troubleshooting Guides

Issue 1: Decomposition under Acidic Conditions

Symptoms:

  • Formation of multiple, often colored, byproducts.

  • Low recovery of starting material.

  • Evidence of Friedel-Crafts alkylation products if other aromatic rings are present.

Causality: The benzylic alcohol is prone to ionization under acidic conditions, forming a stabilized carbocation. This is a common reactivity pattern for benzylic alcohols.[1] The trifluoromethyl group further enhances the stability of the resulting carbocation.

Troubleshooting Workflow:

start Decomposition under acidic conditions detected q1 Is a strong acid (e.g., H2SO4, HCl) or Lewis acid (e.g., AlCl3, BF3) present? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no step1 Replace with a milder acid (e.g., acetic acid, p-TsOH) or a weaker Lewis acid. a1_yes->step1 q2 Is the reaction run at elevated temperature? a1_no->q2 step1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no step2 Reduce the reaction temperature. a2_yes->step2 q3 Is a nucleophilic solvent being used? a2_no->q3 step2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no step3 Switch to a non-nucleophilic solvent (e.g., DCM, toluene). a3_yes->step3 end_node Monitor reaction for improved stability. a3_no->end_node step3->end_node

Caption: Troubleshooting acidic decomposition.

Detailed Protocol: Minimizing Acid-Catalyzed Decomposition

  • Reagent Selection:

    • Avoid strong Brønsted acids (e.g., H₂SO₄, HCl) and strong Lewis acids (e.g., AlCl₃, TiCl₄).

    • If an acid catalyst is required, consider using milder alternatives such as p-toluenesulfonic acid (p-TsOH), acetic acid, or a solid-supported acid catalyst that can be easily filtered off.

  • Temperature Control:

    • Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature and only heat if necessary.

  • Solvent Choice:

    • Use non-nucleophilic solvents such as dichloromethane (DCM), toluene, or hexane. Protic or nucleophilic solvents can participate in SN1-type side reactions.

  • Reaction Monitoring:

    • Closely monitor the reaction progress by TLC or LC-MS to minimize reaction time and prevent prolonged exposure to destabilizing conditions.

Issue 2: Unwanted Oxidation to the Ketone

Symptoms:

  • Formation of a byproduct with a molecular weight two units less than the starting material.

  • Appearance of a ketone peak in the IR spectrum (around 1700-1720 cm⁻¹).

  • Disappearance of the -OH peak in the IR spectrum.

Causality: Benzylic alcohols are readily oxidized to the corresponding ketones or aldehydes.[4] The presence of an oxidizing agent in the reaction mixture, even if not intentionally added (e.g., certain metal catalysts in the presence of air), can lead to this transformation.

Troubleshooting Workflow:

start Oxidation to ketone observed q1 Are known oxidizing agents present (e.g., KMnO4, CrO3, PCC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no step1 Protect the alcohol functional group prior to the reaction. a1_yes->step1 q2 Is a metal catalyst being used under an air atmosphere? a1_no->q2 end_node Monitor for the absence of the ketone byproduct. step1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no step2 Run the reaction under an inert atmosphere (N2 or Ar). a2_yes->step2 q3 Are there any additives that could be acting as oxidants? a2_no->q3 step2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no step3 Purify all reagents and solvents. Consider adding an antioxidant if compatible. a3_yes->step3 a3_no->end_node step3->end_node

Caption: Preventing unwanted oxidation.

Detailed Protocol: Protecting the Alcohol Group

If the alcohol functionality is not the desired reaction site, it should be protected.

  • Choice of Protecting Group:

    • Select a protecting group that is stable to the subsequent reaction conditions but can be removed easily. Common choices for alcohols include silyl ethers (e.g., TBDMS, TIPS) or ethers (e.g., benzyl ether, though this may be too similar to the substrate).

  • Protection Step (Example with TBDMSCl):

    • Dissolve 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1 equivalent) in anhydrous DCM.

    • Add imidazole (1.5 equivalents).

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with water and brine, then purify by column chromatography.

  • Deprotection Step:

    • After the desired reaction is complete, the TBDMS group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

Data Summary

Potential IssueKey Reagents/Conditions to AvoidRecommended Alternatives
Acid-catalyzed Decomposition Strong Brønsted acids (H₂SO₄), strong Lewis acids (AlCl₃), high temperaturesMild acids (p-TsOH), weaker Lewis acids, low temperatures, non-nucleophilic solvents
Unwanted Oxidation Strong oxidizing agents (KMnO₄, CrO₃), metal catalysts in airProtect the alcohol group, run reactions under an inert atmosphere
Poor Substitution Yield Direct reaction with nucleophiles without activationActivate the -OH with a suitable reagent (e.g., MsCl, TsCl) under non-acidic conditions

References

  • Desroches, J., Champagne, P. A., Benhassine, Y., & Paquin, J. F. (2015). In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation. Organic & Biomolecular Chemistry, 13(8), 2243–2246. [Link]

  • ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF. Retrieved from [Link]

  • PubMed. (2015). In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation. Retrieved from [Link]

  • Wang, F., Wang, D., & Wang, J. (2015). N-Heterocyclic carbene-catalyzed SuFEx reactions of fluoroalkylated secondary benzylic alcohols. Organic & Biomolecular Chemistry, 13(10), 2995–2999. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol. Retrieved from [Link]

  • chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Appchem. (n.d.). 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2,2,2-trifluoroethanol.
  • PubMed. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Retrieved from [Link]

Sources

Optimization

Technical Support: Preserving Chiral Integrity of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Ticket ID: TF-OH-CHIRAL-001 Subject: Prevention of racemization and loss of enantiomeric excess (ee) during synthesis and purification. Assigned Specialist: Senior Application Scientist, Chiral Technologies Division.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TF-OH-CHIRAL-001 Subject: Prevention of racemization and loss of enantiomeric excess (ee) during synthesis and purification. Assigned Specialist: Senior Application Scientist, Chiral Technologies Division.

Introduction: The "Acidic" Trap

You are likely encountering variable enantiomeric excess (ee) values with 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol . This is not always a failure of your asymmetric catalyst.

The trifluoromethyl (


) group is a powerful electron-withdrawing group (EWG). It fundamentally alters the electronic landscape of the molecule compared to non-fluorinated analogs like 1-phenylethanol.
  • Increased Acidity (

    
     ~12.4):  The hydroxyl proton is significantly more acidic than typical alcohols (
    
    
    
    ~16-17).
  • Benzylic Lability: The C-H bond at the chiral center is activated, making the molecule susceptible to base-catalyzed enolization.

  • The "Phantom" Racemization: Fluorinated alcohols are notorious for Self-Disproportionation of Enantiomers (SDE) on achiral silica gel, leading to false readings of racemization.

This guide provides the protocols to navigate these specific pitfalls.

Module 1: Diagnostic & Mechanism

Q: Why does my ee% drop after a simple basic workup?

A: You are likely triggering a base-catalyzed retro-aldol type equilibrium or direct deprotonation of the benzylic carbon.

Because the


 group stabilizes negative charge, the benzylic proton is more acidic than in standard alcohols. In the presence of strong bases (e.g., NaH, KOtBu) or even moderate bases (e.g., NaOH) at elevated temperatures, the molecule can form a planar enolate-like intermediate. Upon reprotonation, stereochemical information is lost.

The Stability Rule:

  • Safe Zone: Acidic media, neutral conditions, weak non-nucleophilic bases (e.g., Pyridine, 2,6-Lutidine).

  • Danger Zone: Strong alkoxides, aqueous hydroxides with heat, thermodynamic equilibrium conditions.

Q: I purified my product on silica, and the ee dropped. Did the column racemize it?

A: Likely not. You are probably observing Self-Disproportionation of Enantiomers (SDE) .

This is a physical phenomenon, not a chemical reaction. On achiral silica gel, enantiomers of fluorinated compounds can form supramolecular aggregates (homochiral vs. heterochiral) that elute at different rates.[1]

  • The Symptom: Fraction 1 has 99% ee, Fraction 10 has 20% ee.

  • The Mistake: Pooling all fractions "averages" the ee, making it look like the reaction failed.

  • The Fix: Measure ee of each fraction before combining, or use SDE-free purification (distillation or crystallization).

Module 2: Safe Derivatization Protocols

Protocol A: Mitsunobu Inversion (Safe)

Use this to invert stereochemistry (e.g., converting (R)-alcohol to (S)-ester) without racemization.

The Mitsunobu reaction is generally safe because it proceeds via an


 mechanism (clean inversion). However, the acidity of the 

-alcohol requires specific handling to prevent side reactions.

Reagents:

  • Triphenylphosphine (

    
    ): 1.5 eq[2]
    
  • DIAD (Diisopropyl azodicarboxylate): 1.5 eq

  • Nucleophile (e.g., p-Nitrobenzoic acid): 1.5 eq

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step:

  • Cool: Chill the solution of Alcohol,

    
    , and Acid to 0°C .
    
  • Add: Add DIAD dropwise over 20 minutes. Do not allow the exotherm to spike.

  • Monitor: Stir at 0°C for 1 hour, then warm to Room Temp (23°C).

  • Quench: Add minimal water/brine.

  • Workup: Extract with

    
    . Avoid washing with strong base (NaOH).  Use saturated 
    
    
    
    instead.
Protocol B: O-Alkylation (Risk Management)

Use this to attach protecting groups or alkyl chains.

Avoid: NaH (Sodium Hydride). It is too basic and risks deprotonating the C-H. Recommended: Silver Oxide (


) or Potassium Carbonate (

) in Acetone.

Low-Racemization Alkylation Protocol:

  • Dissolve Alcohol (1.0 eq) and Alkyl Halide (1.5 eq) in DMF or Acetone.

  • Add

    
     (1.5 eq).
    
  • Stir at ambient temperature. Silver acts as a mild Lewis acid to activate the halide, avoiding the need for strong deprotonation.

Module 3: Recovery & Resolution

Q: My synthesis failed and I have a racemate. How do I fix it?

A: Use Lipase-Catalyzed Kinetic Resolution .

Lipases (specifically Candida antarctica Lipase B, CAL-B) are highly effective for trifluoromethyl carbinols. They are robust, operate in organic solvent, and are highly enantioselective (


).

The Workflow:

  • Racemic Mixture + Acyl Donor (Vinyl Acetate) + CAL-B (Novozym 435).

  • Result: The enzyme selectively acetylates the (S)-enantiomer (typically), leaving the (R)-alcohol untouched.

  • Separation: The Ester and Alcohol are easily separated by column chromatography (due to massive

    
     difference).
    

Data Table: Kinetic Resolution Efficiency

ParameterConditionNote
Enzyme Novozym 435 (CAL-B)Immobilized, reusable.[3]
Solvent Hexane or MTBEHydrophobic solvents boost rate.
Acyl Donor Vinyl Acetate (3-5 eq)Irreversible (forms acetaldehyde).
Temp 30°C - 40°CDo not exceed 60°C.
Time 4 - 24 HoursMonitor by chiral HPLC. Stop at 50% conv.

Visualizing the Workflows

Figure 1: The Racemization Danger Zone

This diagram illustrates the stability spectrum of the molecule.

StabilitySpectrum Alcohol Chiral Alcohol (High ee) Base Strong Base (NaH, NaOH, Heat) Alcohol->Base Exposure Silica Achiral Silica (Chromatography) Alcohol->Silica Purification Enolate Planar Enolate Intermediate Base->Enolate Deprotonation of C-H SDE SDE Phenomenon (Physical Separation) Silica->SDE Aggregation Racemate Racemic Mixture (Lost Chirality) Enolate->Racemate Reprotonation FalseFail Apparent Racemization (Fraction dependent) SDE->FalseFail Pooling Fractions

Caption: Figure 1. Pathways leading to actual chemical racemization (Red) versus physical separation artifacts (Yellow).

Figure 2: Enzymatic Rescue Workflow

How to recover pure enantiomers from a racemic mixture.

EnzymaticResolution Racemate Racemic 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol Reaction Kinetic Resolution (Novozym 435 + Vinyl Acetate) Racemate->Reaction Mixture Crude Mixture: (S)-Acetate + (R)-Alcohol Reaction->Mixture 50% Conversion Separation Flash Chromatography Mixture->Separation S_Ester (S)-Ester (>99% ee) Separation->S_Ester R_Alc (R)-Alcohol (>99% ee) Separation->R_Alc Hydrolysis Chemical Hydrolysis (Mild Base) S_Ester->Hydrolysis Optional S_Alc (S)-Alcohol (>99% ee) Hydrolysis->S_Alc

Caption: Figure 2. Kinetic resolution strategy using CAL-B lipase to separate enantiomers.

References

  • Soloshonok, V. A. (2006).[1] "Enantiomer self-disproportionation of chiral, non-racemic fluoro-organic compounds on achiral adsorbents." Angewandte Chemie International Edition. Link

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluorinated compounds." Tetrahedron. Link

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Chapter on Solvent Selection and Stability). Link

  • Ueji, S., et al. (2003). "Highly enantioselective resolution of 2,2,2-trifluoro-1-phenylethanol derivatives catalyzed by lipases." Journal of Molecular Catalysis B: Enzymatic. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stalled reactions and degraded enantioselectivity during the asy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stalled reactions and degraded enantioselectivity during the asymmetric hydrogenation (AH) of fluorinated ketones.

The synthesis of the chiral building block 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol via the AH of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone is a highly efficient route when utilizing transition metal catalysts, particularly Noyori-type Ru(II)-BINAP/diamine complexes. However, these systems are notoriously susceptible to deactivation. This guide is designed to move beyond basic troubleshooting by explaining the causality behind catalyst poisoning, providing self-validating protocols, and establishing robust diagnostic frameworks [2].

Pathway Visualization: The Bifunctional Catalytic Cycle & Poison Interception

To troubleshoot effectively, we must first understand where contaminants intercept the catalytic cycle. The Noyori catalyst operates via an "outer-sphere" bifunctional mechanism. The diagram below illustrates the healthy catalytic cycle and the specific nodes where common poisons arrest the reaction [1].

G Precat Precatalyst RuCl2(BINAP)(DPEN) Active Active Catalyst RuH2(BINAP)(DPEN) Precat->Active Activation Base Base (KOtBu) + H2 Base->Active Generates Hydride TS Outer-Sphere TS (Bifunctional Transfer) Active->TS Substrate Binding Substrate Substrate Ar-CO-CF3 Substrate->TS TS->Active Catalyst Regeneration Product Chiral Product Ar-CH(OH)-CF3 TS->Product Hydride Transfer Poison1 Acidic Impurities (HF) Neutralize Base Poison1->Base Quenches Poison2 Halides (Cl-, Br-) Compete for Ru sites Poison2->Active Reversible Inhibition Poison3 O2 / Moisture Oxidize Phosphines Poison3->Precat Irreversible Oxidation

Catalytic cycle of Ru-mediated asymmetric hydrogenation and points of catalyst poisoning.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q: Why does my reaction stall at 30-40% conversion despite maintaining high H₂ pressure? A: This is the hallmark of gradual acid accumulation or halide poisoning. Causality: The Noyori mechanism requires a strong base (like KOtBu) to deprotonate the diamine ligand, forming a 16-electron Ru-amide complex. This complex is the actual species that heterolytically cleaves H₂. Fluorinated substrates like 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone can undergo trace defluorination or hydrolysis, generating hydrofluoric acid (HF) or trifluoroacetic acid (TFA). These acids neutralize the KOtBu. Without the base, the Ru-amide cannot form, H₂ is not cleaved, and the cycle is arrested [1]. Solution: Titrate your starting material for free acid. Pre-treat the ketone with basic alumina (Activity I) prior to the reaction.

Q: Why does the enantiomeric excess (ee) drop from 98% to 85% upon scaling up from 1g to 100g? A: Scale-up alters mass transfer rates and prolongs reaction times, which exacerbates the impact of trace moisture or O₂. Causality: Oxygen irreversibly oxidizes the electron-rich chiral phosphine ligands (e.g., BINAP to BINAP-oxide). This degradation generates achiral or poorly stereoselective Ru-species that remain catalytically active but perform background racemic hydrogenation, diluting your ee [2]. Solution: Implement strict Schlenk techniques. Sparge the substrate (neat or in solvent) with Argon for at least 30 minutes prior to catalyst addition.

Q: I am using a heterogeneous Pt/Cinchonidine catalyst. Why does the rate plummet after the first recycle? A: In heterogeneous asymmetric hydrogenation of trifluoroacetophenones, the minor product enantiomer—(S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol—and the chiral modifier (cinchonidine) compete for surface active sites. Causality: Despite strong adsorption, desorption of the chiral modifier occurs during multiple recycles. The highly fluorinated product can outcompete the modifier for Pt surface sites, leading to a loss of both enantiodifferentiation and overall activity [3]. Solution: Spike the reaction mixture with 1-2 mol% of fresh cinchonidine during each recycle to maintain optimal surface coverage.

Q: My starting material was synthesized via Friedel-Crafts acylation. Could this be causing my low turnover numbers (TON)? A: Yes. Friedel-Crafts acylation often leaves residual chloride or bromide ions. Causality: Halides are strong σ- and π-donors. They competitively bind to the coordinatively unsaturated Ru(II) center, blocking the coordination site needed for H₂ activation. This shifts the equilibrium away from the active hydride species, leading to severe first-order deactivation [4].

Quantitative Diagnostics: Impurity Thresholds

To maintain a self-validating system, you must monitor input purity. The table below summarizes the maximum tolerable limits for common poisons in Ru-catalyzed AH of fluorinated ketones.

ContaminantPrimary SourcePoisoning MechanismMax Tolerable LimitDiagnostic Indicator
Chloride (Cl⁻) Friedel-Crafts precursorsCompetitive coordination at Ru(II)< 50 ppmProlonged induction period; incomplete conversion.
Free Acid (HF/TFA) Substrate defluorinationNeutralization of KOtBu co-catalyst< 10 ppmReaction stalls at 30-40%; pH drop in aqueous wash.
Oxygen (O₂) Poor inerting / LeaksPhosphine oxidation (BINAP → BINAP=O)< 5 ppm (in solvent)Catalyst solution fails to turn red; ³¹P NMR peak at ~28 ppm.
Water (H₂O) Hygroscopic solventsHydride protonation / Catalyst decomposition< 100 ppmLowered enantiomeric excess (ee); formation of racemic product.

Standard Operating Protocols (SOPs)

To ensure scientific integrity and experimental trustworthiness, protocols must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Substrate Purification & Scavenging

Objective: Remove trace halides and acidic degradants from 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone.

  • Dissolve the crude ketone in methyl tert-butyl ether (MTBE) at a 1:5 (w/v) ratio.

  • Wash the organic layer twice with an equal volume of 5% aqueous NaHCO₃ to neutralize trace HF/TFA.

  • Wash with brine, then dry the organic layer over anhydrous Na₂SO₄ for 30 minutes.

  • Validation Checkpoint: Filter the solution through a short pad of Basic Alumina (Brockmann Activity I). Why? Basic alumina chemisorbs residual halide ions and traps trace moisture that Na₂SO₄ misses.

  • Concentrate under reduced pressure.

  • Vacuum distill the neat ketone (b.p. ~ 65-70 °C at 10 mmHg).

  • Store the purified ketone under an Argon atmosphere over activated 3Å molecular sieves.

Protocol B: Catalyst Activation & Kinetic Benchmarking

Objective: Generate the active Ru-dihydride species without oxidative degradation.

  • In a strictly anaerobic glovebox, charge a Schlenk flask with RuCl₂[(S)-BINAP][(S,S)-DPEN] (0.05 mol% relative to substrate) and anhydrous, degassed isopropanol.

  • Add a standardized solution of KOtBu in isopropanol (0.5 mol%).

  • Stir the mixture at 25 °C for 15 minutes.

  • Validation Checkpoint (Critical): Observe the color of the solution. The mixture must transition from an opaque yellow/brown to a brilliant, transparent red/orange. Why? This color shift is the optical signature of the successful formation of the active Ru-dihydride species. If the solution remains cloudy or brown, O₂/moisture poisoning has occurred. Abort the run and do not add the substrate.

  • Transfer the active catalyst solution to the high-pressure reactor containing the pre-treated substrate via a cannula.

  • Pressurize with H₂ (50 atm) and stir at 25 °C.

References

  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes Journal of the American Chemical Society
  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities Organometallics
  • Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activ
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone MDPI C

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological activity. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the biological activities of derivatives of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol, a core structure that combines the benefits of a trifluoromethyl group and a fluorinated phenyl ring. While direct comparative studies on a broad range of biological activities for a series of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol derivatives are not extensively documented in a single publication, this guide synthesizes available data on structurally related compounds to provide insights into their potential as therapeutic agents, with a particular focus on antifungal applications.

The Significance of the 2,2,2-Trifluoro-1-phenylethanol Scaffold

The 2,2,2-trifluoro-1-phenylethanol core is a privileged scaffold in the design of bioactive molecules. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, which can improve membrane permeability. Furthermore, the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. When this scaffold is further modified, for instance by introducing a fluorine atom at the para-position of the phenyl ring to give the 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol structure, a synergistic effect on biological activity can be anticipated.

Antifungal Activity: A Prime Therapeutic Target

A significant area of investigation for trifluoromethyl-containing phenylethanol derivatives has been in the development of novel antifungal agents. The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the discovery of new therapeutic options.

A study on novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore provides valuable comparative data on their antifungal activity against a panel of plant pathogenic fungi. While the phenyl group in this study was not exclusively 4-fluorophenyl, the structure-activity relationship (SAR) data for various phenyl substitutions offers a strong basis for comparison.

Comparative Antifungal Activity of Phenylethanol Derivatives

The following table summarizes the in vitro antifungal activity of a selection of 2,2,2-trifluoro-1-phenylethanol derivatives, highlighting the impact of substitutions on the phenyl ring. The data is presented as the half-maximal effective concentration (EC50) in μg/mL.

Compound IDPhenyl SubstitutionR. solani EC50 (μg/mL)F. graminearum EC50 (μg/mL)B. cinerea EC50 (μg/mL)A. solani EC50 (μg/mL)
Derivative 1 4-F>50>506.0525.34
Derivative 2 4-Cl>5035.1210.2120.15
Derivative 3 4-Br>5042.3312.8728.91
Derivative 4 2,4-diF>50>508.1530.11
Pyrimethanil Positive Control2.342.8715.911.98

Data adapted from a study on novel fungicidal phenylethanol derivatives.

Expert Interpretation of the Data:

The data reveals that the nature of the substituent on the phenyl ring significantly influences the antifungal activity and spectrum. Notably, the 4-fluoro substituted derivative (Derivative 1) exhibited the most potent activity against Botrytis cinerea, with an EC50 value of 6.05 μg/mL, which is more effective than the commercial fungicide pyrimethanil (EC50 = 15.91 μg/mL). This suggests that the 4-fluorophenyl moiety is a favorable substitution for targeting this particular pathogen.

The presence of other halogens at the 4-position (Cl, Br) also conferred good activity against B. cinerea, although to a lesser extent than fluorine. The 2,4-difluoro substitution (Derivative 4) did not lead to a significant improvement in activity against most tested fungi compared to the 4-fluoro substitution alone. None of the tested derivatives showed strong activity against Rhizoctonia solani or Fusarium graminearum under the tested conditions.

This structure-activity relationship underscores the importance of the 4-fluorophenyl group in conferring potent and selective antifungal activity.

Potential for Other Biological Activities

While the most detailed comparative data for this class of compounds is in the antifungal domain, the structural motifs present in 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol derivatives suggest potential for other biological activities, such as anticancer and antimicrobial effects.

  • Anticancer Activity: The 4-fluorophenyl group is a common feature in many anticancer agents. For example, derivatives of 2-(4-fluorophenyl)acetamide have been shown to act as potent anticancer agents, particularly against prostate carcinoma cell lines.[1] The combination of this moiety with the trifluoromethyl ethanol scaffold could lead to novel compounds with antiproliferative properties.

  • Antimicrobial Activity: Fluorinated compounds are widely explored for their antibacterial properties. The incorporation of a 4-fluorophenyl group has been shown to enhance the antimicrobial potency of various heterocyclic compounds.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is based on the standardized methods for antifungal susceptibility testing and is designed to determine the minimum inhibitory concentration (MIC) of the test compounds.

Methodology:

  • Preparation of Fungal Inoculum:

    • Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.

    • Spores are harvested and suspended in sterile saline containing a surfactant (e.g., 0.05% Tween 80).

    • The spore suspension is adjusted to a final concentration of 1 × 10⁵ to 5 × 10⁵ spores/mL.

  • Preparation of Compound Dilutions:

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal spore suspension.

    • A growth control (no compound) and a sterility control (no inoculum) are included.

    • The plates are incubated at an appropriate temperature for 24-72 hours, depending on the fungal species.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7, PC3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment:

    • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol derivatives.

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Mechanism of Action Studies A Design of Derivatives B Chemical Synthesis A->B C Purification and Structural Characterization (NMR, MS, etc.) B->C D Primary Screening (e.g., Antifungal Assay) C->D E Secondary Screening (e.g., Anticancer, Antibacterial) D->E F Determination of Potency (IC50, MIC) E->F G Target Identification F->G H Enzyme Inhibition Assays G->H I Cell-based Assays H->I

Sources

Comparative

Comprehensive Comparison Guide: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol vs. Traditional Chiral Alcohols in Synthesis

As a Senior Application Scientist, I frequently evaluate the structural and mechanistic impact of chiral building blocks in drug design. 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol is a highly specialized fluorinated chira...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural and mechanistic impact of chiral building blocks in drug design. 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol is a highly specialized fluorinated chiral alcohol. While traditional unfluorinated alcohols like 1-phenylethanol have long served as foundational scaffolds, the introduction of a trifluoromethyl (-CF


) group adjacent to the chiral center, coupled with a para-fluoro substitution, fundamentally alters the molecule's electronic, steric, and pharmacokinetic profile.

This guide objectively compares this fluorinated building block against traditional alternatives, detailing the causality behind its superior performance in medicinal chemistry and providing self-validating experimental protocols for its enantioselective synthesis.

Part 1: Mechanistic Causality – The Fluorine Effect

Why do drug development professionals choose 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol over non-fluorinated alternatives? The causality lies in the extreme electronegativity of fluorine and its impact on the molecule's physical chemistry.

  • Electronic Tuning & Binding Affinity: The strong inductive electron-withdrawing effect (-I) of the -CF

    
     group significantly lowers the pKa of the secondary hydroxyl group from ~14.3 (in standard 1-phenylethanol) to approximately ~11.5. This dramatically enhances its capability as a hydrogen-bond donor. In the development of targeted therapeutics, such as Acetyl-CoA synthetase 2 (ACSS2) inhibitors, this enhanced hydrogen bonding is critical for anchoring the molecule tightly within the enzyme's nucleoside binding site[1].
    
  • Metabolic Stability: Unfluorinated benzylic alcohols are highly susceptible to rapid in vivo oxidation by Cytochrome P450 enzymes into their corresponding ketones, leading to poor pharmacokinetic half-lives. The robust C-F bonds in the trifluoromethyl and para-fluoro groups block this metabolic liability, ensuring prolonged stability[1].

Table 1: Physicochemical & Pharmacological Comparison
Property1-Phenylethanol1-(4-Fluorophenyl)ethanol2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
R-Group -CH

-CH

-CF

Aryl Substitution None4-Fluoro4-Fluoro
Hydroxyl pKa (approx.) ~14.3~14.1~11.5
Lipophilicity (logP) 1.41.62.4
Metabolic Stability Low (Rapid oxidation)ModerateHigh (Oxidation resistant)
Part 2: Enantioselective Synthesis Workflows

The same electron-withdrawing effect that makes this molecule desirable in drug discovery makes its synthesis challenging. The electron-deficient nature of the precursor, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone, destabilizes standard transition states during reduction. To achieve high enantiomeric excess (ee), chemists must rely on highly structured catalytic systems.

Workflow Substrate 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanone ChemCat Chemical Reduction (S)-CBS Catalyst / BH3 Substrate->ChemCat Borane coordination BioCat Biocatalytic Reduction Engineered TeSADH / NADPH Substrate->BioCat Enzymatic hydride transfer Product (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol ChemCat->Product >95% ee BioCat->Product >99% ee Application Drug Development (e.g., ACSS2 Inhibitors) Product->Application Scaffold Integration

Figure 1: Enantioselective synthesis workflows for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

Part 3: Experimental Methodologies & Self-Validating Protocols

Below are two field-proven protocols for synthesizing the (S)-enantiomer of the target alcohol, comparing chemical and biocatalytic approaches.

Protocol A: Biocatalytic Asymmetric Reduction (TeSADH)

Engineered Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) mutants (e.g., A85G/I86A/C295A) are specifically designed to accommodate bulky, electron-deficient trifluoromethyl ketones. The enzyme dictates strict stereopreference following Prelog's rule, delivering the hydride exclusively from the re face of the prochiral ketone[2]. Similarly, Clostridium acetobutylicum ADH (CaADH) has demonstrated remarkable utility, yielding up to 99% ee for related trifluoromethyl ketones[3].

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (50 mM) in 2-propanol (30% v/v). Causality: 2-propanol acts as both a cosolvent to solubilize the highly hydrophobic fluorinated ketone and a sacrificial cosubstrate for NADPH cofactor regeneration[2].

  • Enzymatic Reaction: Add the substrate solution to a Tris-HCl buffer (50 mM, pH 7.0) containing NADP

    
     (0.01 equiv) and the engineered TeSADH enzyme. Incubate at 50°C and 180 rpm for 12 hours.
    Self-Validation Checkpoint: Monitor the reaction headspace for acetone via GC. The continuous generation of acetone physically validates active NADPH recycling and confirms ongoing enzyme viability.
    
  • Extraction & Analysis: Extract the aqueous layer with ethyl acetate (3x). Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate. Determine conversion and %ee using a chiral stationary phase GC.
Protocol B: Chemical Asymmetric Reduction (CBS Catalyst)

For environments lacking biocatalytic infrastructure, the Corey-Bakshi-Shibata (CBS) reduction is the standard. The4 coordinates both the borane reducing agent and the ketone, forming a rigid 6-membered transition state that forces enantioselective hydride transfer[4].

Step-by-Step Workflow:

  • Catalyst Complexation: In an oven-dried flask under inert argon, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) in anhydrous THF. Cool to -78°C. Add BH

    
    ·THF (1.5 equiv).
    
  • Substrate Addition: Slowly add a solution of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone in THF over 2 hours via a syringe pump. Causality & Self-Validation Checkpoint: Slow addition ensures the ketone only reacts with the chiral CBS-borane complex. If added too quickly, the uncatalyzed background reduction by free BH

    
     will occur, physically manifesting as a drastic erosion of the final enantiomeric excess.
    
  • Quench & Workup: Carefully quench the reaction with methanol at -78°C, then warm to room temperature. Self-Validation Checkpoint: The visible evolution of hydrogen gas upon methanol addition confirms the presence of active, unreacted borane, validating that the reducing agent was not prematurely depleted by ambient moisture.

  • Purification: Evaporate solvents, partition between 1M HCl and diethyl ether, and purify via silica gel chromatography.

Table 2: Comparative Enantioselective Synthesis Data
MethodCatalyst SystemConversion (%)Enantiomeric Excess (ee %)Operational Scalability
Chemical (S)-CBS Oxazaborolidine>90%92 - 95%High (Requires strict cryogenic controls)
Biocatalytic Engineered TeSADH / CaADH>95%>99%Moderate (Requires cofactor recycling optimization)
References

1.1, Google Patents. 2.2, ACS Omega. 3.3, Thieme Connect. 4.4, ChemSrc.

Sources

Validation

absolute configuration determination of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol

The following guide is a technical synthesis designed for researchers and drug development professionals. It prioritizes experimental logic, causal reasoning, and self-validating protocols over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis designed for researchers and drug development professionals. It prioritizes experimental logic, causal reasoning, and self-validating protocols over generic descriptions.

Content Type: Technical Comparison & Experimental Guide Molecule: 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (CAS: 50562-19-1)

Executive Summary & Strategic Analysis

Determining the absolute configuration (AC) of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol presents a specific stereochemical challenge. Unlike standard secondary alcohols, the presence of the trifluoromethyl (


) group alters both the electronic environment and the Cahn-Ingold-Prelog (CIP) priority ranking, potentially leading to erroneous assignments if standard models (like simple empirical NMR correlations) are applied without adjustment.

The Consensus Strategy: For this specific scaffold, a dual-validation approach is recommended:

  • Primary Assignment: Enzymatic Kinetic Resolution (EKR) using Lipases (CAL-B or Pseudomonas cepacia). Due to the specific CIP priority of

    
     over the aryl ring, the "fast-reacting" enantiomer (typically yielding the acetate) is assigned (
    
    
    
    )
    , while the unreacted alcohol is (
    
    
    )
    .
  • Confirmation: Modified Mosher’s Method using

    
     and 
    
    
    
    NMR. The presence of the
    
    
    group makes
    
    
    NMR a highly sensitive probe for diastereomeric discrimination.

Comparative Analysis of Determination Methods

The following table contrasts the three primary methodologies available for this substrate.

FeatureMethod A: Biocatalytic Resolution (EKR) Method B: Mosher's Method (NMR) Method C: VCD Spectroscopy
Principle Stereoselective acetylation based on enzyme pocket fit (Kazlauskas Rule).Anisotropic shielding differences in diastereomeric esters.Differential absorption of circularly polarized IR light.
Reliability High (well-precedented for

-carbinols).
Very High (Gold Standard for solution phase).High (Requires accurate DFT calculation).
Sample Req. >100 mg (preparative scale).~5-10 mg (analytical scale).~10-20 mg (non-destructive).
Timeframe 24–48 Hours.4–6 Hours (Derivatization + NMR).4–8 Hours (Acquisition + Computation).
Key Advantage Yields enantiopure material for further synthesis.[1]Self-validating via

values.
No derivatization required; works on liquids.
Critical Risk Enzyme promiscuity (low

-value) in rare cases.
Conformational ambiguity if

causes steric twist.
Solvent interference in IR fingerprint region.

Detailed Technical Methodologies

Method A: Biocatalytic Resolution (The "Priority Flip" Anomaly)

This is the most practical method for researchers who need to obtain the material while assigning it.

The Mechanism: Lipases typically follow Kazlauskas’ Rule , which predicts that the enzyme preferentially acylates the enantiomer where the medium-sized substituent (


) sits in the "medium pocket" and the large substituent (

) in the "large pocket".
  • Spatial Preference: For secondary alcohols, this spatial arrangement usually corresponds to the (

    
    )-enantiomer for simple alkyl/aryl alcohols (e.g., 1-phenylethanol).
    
  • The

    
     Exception (CIP Flip): 
    
    • 1-Phenylethanol:

      
       (1) > 
      
      
      
      (2) >
      
      
      (3) >
      
      
      (4). (
      
      
      )
      fits the pocket.
    • 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol:

      
       (1) > 
      
      
      
      (2) >
      
      
      (3) >
      
      
      (4).
    • Note: The

      
       group (Atomic # of F=9) has higher CIP priority than the Phenyl ring (C=6), even though the Phenyl ring is sterically "Larger".
      
    • Result: The enzyme still recognizes the Phenyl as "Large" and

      
       as "Medium". It acylates the same spatial shape. However, because priorities 2 and 3 are swapped, the descriptor flips.
      
    • Conclusion: The (

      
      )-enantiomer  is the fast-reacting species (becomes the ester). The (
      
      
      
      )-enantiomer
      remains as the alcohol.
Experimental Protocol (Lipase Resolution)
  • Substrate Preparation: Dissolve racemic 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol (1.0 eq) in dry organic solvent (MTBE or Hexane/Vinyl Acetate mixture).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Catalyst: Add Lipase PS (Amano) or CAL-B (Novozym 435) (~20 mg/mmol substrate).

  • Incubation: Shake at 30–40°C. Monitor conversion by chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Termination: Stop at ~50% conversion (theoretical max yield). Filter enzyme.

  • Separation: Chromatograph to separate the (

    
    )-acetate  and (
    
    
    
    )-alcohol
    .

LipaseResolution Racemate Racemic Trifluoro-Alcohol Lipase Lipase (CAL-B/PS) + Vinyl Acetate Racemate->Lipase Transition Transition State (Kazlauskas Fit) Lipase->Transition S_Ester (S)-Acetate (Fast Reacting) Transition->S_Ester Acylation R_Alcohol (R)-Alcohol (Slow Reacting) Transition->R_Alcohol Unreacted

Figure 1: Kinetic resolution pathway showing the stereochemical outcome based on the CIP priority inversion for trifluoromethyl carbinols.

Method B: Modified Mosher's Method (NMR Spectroscopy)

This is the validation step. The presence of fluorine allows for dual-nucleus confirmation (


 and 

).

The Mechanism: Reaction of the alcohol with (


)- and (

)-

-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride yields diastereomeric esters. The MTPA phenyl ring anisotropically shields protons/fluorines on the substrate.
  • 
     Calculation: 
    
    
    
    .
  • Note: The "S-ester" here refers to the ester made from the (

    
    )-MTPA chloride (which actually derives from (
    
    
    
    )-MTPA acid—check reagent labels carefully).
Experimental Protocol
  • Derivatization:

    • Sample 1: 5 mg Alcohol + (

      
      )-MTPA-Cl + Pyridine (in 
      
      
      
      or dry
      
      
      ).
    • Sample 2: 5 mg Alcohol + (

      
      )-MTPA-Cl + Pyridine.
      
  • Purification: Mini-workup (dilute HCl wash, bicarbonate wash, dry). Filtration through a small silica plug is recommended to remove MTPA acid byproduct.

  • NMR Analysis:

    • Acquire

      
       NMR and 
      
      
      
      NMR for both samples.
    • Assign signals for the substrate's

      
       group and the aromatic protons.
      
  • Analysis:

    • Calculate

      
       for protons/fluorines on either side of the chiral center.
      
    • Construct the stereochemical model (See Hoye et al. protocol).

MosherMethod Alcohol Unknown Alcohol (Enantiopure) Deriv Derivatization Alcohol->Deriv S_MTPA Rxn w/ (S)-MTPA-Cl Deriv->S_MTPA R_MTPA Rxn w/ (R)-MTPA-Cl Deriv->R_MTPA NMR 1H / 19F NMR S_MTPA->NMR R_MTPA->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Assign Assign Configuration (Dale-Mosher Model) Calc->Assign

Figure 2: Workflow for Mosher's ester analysis. Critical step is the correct calculation of Delta-delta values.

Data Interpretation & Reference Values

When analyzing your data, compare against these expected trends for 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol :

ParameterExpected Value / TrendNotes
Lipase Selectivity (

)
High (

) with Lipase PS or CAL-B.
Vinyl acetate is the preferred donor.

NMR (Substrate)

ppm (doublet/multiplet).
Varies by solvent; use internal standard.
Mosher

(

)
Significant shift difference between diastereomers.The substrate

and MTPA

will couple.
Optical Rotation Caution: Sign may not match non-fluorinated analog.Rely on NMR/VCD for absolute assignment, not just sign.
Critical "Expert" Note on CIP Priorities

Researchers often misassign this molecule because they assume the "phenyl" group is the highest priority substituent after oxygen. This is incorrect.

  • Correct Priority:

    
    .
    
  • Implication: If you use a standard mnemonic for secondary alcohols without accounting for the

    
     priority (Priority 2), you will assign the configuration backwards.
    

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Kazlauskas, R. J., Weissfloch, A. N., Rappaport, A. T., & Cuccia, L. A. (1991).[2] A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[2][3] The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Kato, K., Katayama, M., Gautam, R. K., Fujii, S., & Kimoto, H. (2002). Preparation and Lipase-catalyzed Optical Resolution of 2,2,2-Trifluoro-1-(naphthyl)ethanols. Bioscience, Biotechnology, and Biochemistry, 66(12), 2645-2650. (Demonstrates the S-acetate/R-alcohol outcome for trifluoro-aryl ethanols). Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry, 98(45), 11623-11627. (Foundational VCD methodology). Link

Sources

Comparative

comparative study of reducing agents for 4'-fluoro-2,2,2-trifluoroacetophenone

This guide provides an in-depth comparative analysis of reducing agents for 4'-fluoro-2,2,2-trifluoroacetophenone (CAS: 23516-79-2).[1][2] It is designed for medicinal chemists and process engineers prioritizing enantios...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of reducing agents for 4'-fluoro-2,2,2-trifluoroacetophenone (CAS: 23516-79-2).[1][2] It is designed for medicinal chemists and process engineers prioritizing enantioselectivity, scalability, and operational safety.[2][3]

[2][3]

Executive Summary & Strategic Context

The reduction of 4'-fluoro-2,2,2-trifluoroacetophenone yields 1-(4-fluorophenyl)-2,2,2-trifluoroethanol , a critical chiral pharmacophore.[2][3] The trifluoromethyl (


) group introduces unique electronic challenges:
  • High Electrophilicity: The

    
     group strongly activates the carbonyl, making it prone to hydration (gem-diol formation) which can stall reduction kinetics.[1][2]
    
  • Haloform Sensitivity: Under strong basic conditions, the

    
     bond between the carbonyl and the aromatic ring or the 
    
    
    
    group can be labile.
  • Stereoelectronic Control: The steric bulk of the

    
     group versus the aryl ring is often similar, making enantiodiscrimination challenging for standard steric-driven catalysts (like CBS).[2] Electronic differentiation is the key lever for high enantiomeric excess (ee).[2]
    
Quick Comparison Matrix
Reducing AgentMechanismEnantioselectivity (ee)YieldScalabilityPrimary Use Case
Ru-TsDPEN (Noyori) Asymmetric Transfer Hydrogenation (ATH)Excellent (>96%) >95%HighPreferred Route. High throughput, no high-pressure

.[1]
Ketoreductases (KREDs) Biocatalytic Hydride TransferPerfect (>99%) >95%Medium-HighGreen Chemistry. Best for ultra-high purity requirements.[1]
Sodium Borohydride Nucleophilic Hydride AttackRacemic (0%)>90%HighBaseline. For non-chiral intermediates or racemic standards.[1][2]
Rh-Josiphos Asymmetric Hydrogenation (

)
Good (90-95%)>95%HighIndustrial. Requires high-pressure autoclaves.[1][2]

Detailed Technical Analysis

A. Asymmetric Transfer Hydrogenation (ATH) – The Chemical Standard

Agent: Ruthenium(II) arene complexes with chiral diamine ligands (e.g., RuCl). Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA) azeotrope or Isopropanol.[1][2]

Why it works: The "metal-ligand bifunctional" mechanism is ideal for


 ketones.[1] The proton on the amine ligand and the hydride on the ruthenium are transferred simultaneously (concerted mechanism). The electron-withdrawing 

group enhances the substrate's susceptibility to this hydride transfer without requiring strong Lewis acid activation that might trigger side reactions.[1]
  • Pros: Operates at ambient pressure; tolerates air/moisture better than boranes; highly tunable ligands.[1][2]

  • Cons: Ruthenium removal required post-reaction (though low loading <0.5 mol% mitigates this).[1][2]

B. Biocatalytic Reduction – The Selectivity Leader

Agent: Engineered Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs).[2] Cofactor System: NADPH recycled via Glucose Dehydrogenase (GDH) or Isopropanol.[1][2]

Why it works: Enzymes bind the substrate in a rigid active site where the


 group and the fluorophenyl ring are distinguished by specific hydrophobic pockets. Unlike chemical catalysts that rely on steric bulk differences, enzymes utilize multiple non-covalent interactions (pi-stacking, H-bonding) to lock the substrate orientation, often achieving >99% ee where chemical catalysts struggle to pass 95%.[2][3]
  • Pros: Ambient temperature/pressure; water-based solvent; perfect selectivity.[1][2]

  • Cons: Requires enzyme screening; substrate solubility in buffer can be limiting (often requires DMSO co-solvent).[1][2]

C. Sodium Borohydride ( ) – The Racemic Baseline

Agent:


 in Methanol/Ethanol.[2]

Why it works: A classic nucleophilic addition.[1][2][4] Due to the high electrophilicity of the trifluoroacetyl group, this reaction is extremely fast—often faster than with non-fluorinated acetophenones.[3] However, it lacks facial discrimination, resulting in a 50:50 racemic mixture.[2][3]

  • Pros: Cheap, readily available, no specialized equipment.[2]

  • Cons: Racemic product requires subsequent chiral resolution (e.g., HPLC or crystallization), reducing theoretical yield to 50%.[2][3]

Mechanistic Visualization (ATH Pathway)

The following diagram illustrates the stereoselective transition state for the Ruthenium-catalyzed transfer hydrogenation. Note the CH-pi interaction which stabilizes the specific orientation of the fluorophenyl ring, critical for high ee.

ATH_Mechanism cluster_cycle Catalytic Cycle PreCat Ru-Precatalyst (Ru-TsDPEN-Cymene) ActiveCat Active 16e- Species (Ru-Amido) PreCat->ActiveCat Activation (-HCl) HydrideComplex 18e- Ruthenium Hydride (Ru-H-NH2) ActiveCat->HydrideComplex + H-Donor (Formate decarboxylation) TS Transition State (TS) Concerted H- / H+ Transfer (6-membered cyclic TS) HydrideComplex->TS + Substrate (Face Selective Coordination) Substrate Substrate 4'-F-2,2,2-trifluoroacetophenone Substrate->TS TS->ActiveCat Regeneration Product Chiral Product (R)-1-(4-fluorophenyl)-2,2,2-trifluoroethanol TS->Product Product Release Donor H-Donor (HCOOH / TEA) Donor->HydrideComplex

Caption: The Noyori-type catalytic cycle showing the concerted transfer of hydridic (Ru-H) and protic (N-H) hydrogens to the C=O bond.

Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (High ee)

Objective: Synthesis of (R)-1-(4-fluorophenyl)-2,2,2-trifluoroethanol. Reference Standard: Adapted from J. Org. Chem. and Org.[1][2] Lett. methodologies [1, 2].[1][2][5][6][7][8][9][10][11]

Reagents:

  • Substrate: 4'-Fluoro-2,2,2-trifluoroacetophenone (1.0 eq)[2][3]

  • Catalyst: RuCl (0.5 mol%)[3]

  • Solvent/Reductant: Formic Acid/Triethylamine (5:2 azeotropic mix)[2]

Procedure:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the Ru-catalyst (0.005 eq) in the HCOOH/TEA azeotrope (3 mL per mmol substrate).

  • Initiation: Add the ketone substrate (1.0 eq) in one portion.

  • Reaction: Stir at 28°C (ambient) for 12–24 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes) or ¹⁹F NMR (shift from -72 ppm ketone to -78 ppm alcohol).[2]

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with saturated

    
     (to neutralize residual formic acid) and brine.[2]
    
  • Purification: Dry over

    
    , concentrate, and purify via short silica plug filtration.
    
  • Validation: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).[1][2][3]

Protocol B: Standard Racemic Reduction ( )

Objective: Synthesis of racemic standard for HPLC calibration.

Reagents:

  • Substrate: 4'-Fluoro-2,2,2-trifluoroacetophenone (1.0 eq)[2][3]

  • Reductant: Sodium Borohydride (

    
    ) (0.6 eq - slight excess of hydride)
    
  • Solvent: Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve substrate (1.0 g) in MeOH (10 mL) and cool to 0°C (ice bath). Note: Cooling is critical to prevent runaway exotherms due to the activated carbonyl.

  • Addition: Add

    
     pellets portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.[1][2]
  • Completion: Stir for 30 minutes at 0°C, then allow to warm to room temperature for 1 hour.

  • Quench: Carefully add 1M HCl dropwise until pH ~3 to destroy excess borohydride.

  • Workup: Remove MeOH under reduced pressure. Dissolve residue in DCM/Water. Extract DCM layer, dry, and concentrate.[2][3][4]

Safety & Handling (E-E-A-T)

  • Haloform Reaction Risk: Do not use strong hydroxide bases (NaOH/KOH) with 4'-fluoro-2,2,2-trifluoroacetophenone, especially at elevated temperatures.[2][3] The electron-withdrawing

    
     group makes the C-C bond susceptible to cleavage, potentially releasing fluoroform (
    
    
    
    ) and the corresponding benzoic acid [3].
  • Hydration: The starting material is hygroscopic and may form a solid hydrate upon exposure to air.[1] If the liquid ketone turns into a white solid, it is likely the gem-diol.[2] This can still be reduced, but stoichiometry calculations should account for the water weight.[2][3]

  • Toxicity: Trifluoroethanol derivatives can be toxic.[1][2] Handle all products in a fume hood.

References

  • Noyori, R., & Hashiguchi, S. (1997).[2][3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][5][8][9] Accounts of Chemical Research. Link

  • Fujii, A., et al. (1996).[2][3] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1][2] Journal of the American Chemical Society.[1][2][5] Link

  • Linderman, R. J., & Lonikar, M. S. (1987).[2][3] Nucleophilic cleavage of trifluoromethyl ketones. Journal of Organic Chemistry. Link

  • Hollmann, F., et al. (2011).[2][3] Biocatalytic reduction of ketones. Green Chemistry. Link

Sources

Validation

A Comparative Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol: Validation of a Novel Biocatalytic Approach

Introduction: The Significance of Fluorinated Alcohols The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Alcohols

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds indispensable in modern science, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl (-CF3) group, in particular, is a privileged motif in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability.

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol is a key chiral building block for the synthesis of various biologically active compounds. Its structure, featuring a trifluoromethylated carbinol adjacent to a fluorinated phenyl ring, makes it a valuable intermediate. Traditional synthetic routes to this and similar molecules often rely on stoichiometric, and sometimes hazardous, reagents. This guide introduces and validates a novel, greener synthetic route utilizing biocatalysis and compares it with established chemical methods, providing researchers with the data to make informed decisions for their synthetic campaigns.

Overview of Synthetic Strategies

The synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol typically starts from the corresponding ketone, 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone. The primary transformation is the reduction of the ketone to the secondary alcohol. The choice of reducing agent and conditions dictates the reaction's efficiency, cost, and stereochemical outcome.

Traditional Chemical Reduction

A common and straightforward method for this reduction is the use of metal hydride reagents, such as sodium borohydride (NaBH₄). This approach is well-established and effective for producing the racemic alcohol.

  • Mechanism: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), which performs a nucleophilic attack on the electrophilic carbonyl carbon of the ketone. A subsequent workup with a protic solvent then protonates the resulting alkoxide to yield the alcohol.

A Novel Biocatalytic Route: Asymmetric Ketone Reduction

To address the growing demand for enantiomerically pure compounds and greener chemical processes, we present a new route based on biocatalytic asymmetric reduction.[1] This method employs an alcohol dehydrogenase (ADH) enzyme to reduce the ketone to the corresponding alcohol with high stereoselectivity. These enzymes are highly active, and when using a coupled-substrate approach with a sacrificial alcohol like isopropanol, cofactor regeneration is simple and cost-effective.[1]

  • Mechanism: The ADH enzyme, with its nicotinamide adenine dinucleotide (NAD(P)H) cofactor, creates a highly specific chiral environment. It delivers a hydride from the cofactor to one specific face of the ketone, leading to the formation of a single enantiomer of the alcohol. Isopropanol is used in excess to regenerate the NAD(P)H cofactor in situ, making the process catalytic.

Comparative Analysis: Chemical vs. Biocatalytic Routes

To validate the new biocatalytic route, a direct comparison was performed against the traditional sodium borohydride reduction. The key performance indicators evaluated were chemical yield, product purity, enantiomeric excess (for the biocatalytic method), reaction conditions, and safety/environmental impact.

ParameterRoute 1: NaBH₄ Reduction Route 2: Biocatalytic (ADH) Reduction
Yield >95% (isolated)~92% (isolated)
Product Purity (HPLC) >99%>99%
Stereoselectivity Racemic (0% ee)Highly Enantioselective (>99% ee)
Reaction Temperature 0 °C to Room Temperature30 °C
Reaction Time 1-2 hours12-24 hours
Key Reagents Sodium Borohydride, Methanol, Diethyl EtherAlcohol Dehydrogenase, NADP⁺, Isopropanol, Phosphate Buffer
Safety Concerns Flammable solvents, H₂ gas evolution during quenchGeneral good laboratory practice, handling of enzymes
Environmental Impact Use of organic solvents, metal wasteAqueous medium, biodegradable catalyst

Experimental Protocols

Workflow Overview

The following diagram illustrates the general workflow for both the synthesis and the subsequent analysis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Starting Material (Ketone) reaction Reaction (Reduction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product (Alcohol) purification->product nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) product->nmr hplc HPLC Analysis (Purity & ee) product->hplc ms Mass Spectrometry product->ms

Caption: General experimental workflow from synthesis to analysis.

Protocol 1: Synthesis of Racemic 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol via NaBH₄ Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1.0 g, 5.15 mmol) in methanol (20 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.29 g, 7.68 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify by flash column chromatography on silica gel to obtain the pure racemic alcohol.

Protocol 2: Asymmetric Synthesis of (S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol via Biocatalytic Reduction

This protocol utilizes a variant of an alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH) as described in recent literature for similar substrates.[1]

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (100 mM, pH 7.0). Add NADP⁺ (1 mol%) and the alcohol dehydrogenase.

  • Substrate Addition: To this buffered enzyme solution, add 2,2,2-trifluoro-1-(4-fluorophenyl)ethanone (1.0 g, 5.15 mmol) dissolved in a minimal amount of isopropanol (which also serves as the recycling co-substrate). The final concentration of isopropanol should be approximately 10% v/v.

  • Reaction: Maintain the reaction mixture at 30 °C with gentle agitation for 24 hours. Monitor the conversion of the ketone to the alcohol using HPLC.

  • Workup & Extraction: Once the reaction reaches completion, terminate it by adding an equal volume of ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting product is typically of high purity, but can be further purified by flash chromatography if needed.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Discussion: Choosing the Right Path

The choice between a traditional chemical route and a modern biocatalytic one depends heavily on the desired outcome and available resources.

Caption: Decision diagram for selecting a synthetic route.

  • For Rapid, Scalable, Racemic Synthesis: The sodium borohydride reduction is unparalleled in its speed, simplicity, and cost-effectiveness. When a racemic mixture is acceptable, this remains the method of choice.

  • For High-Value, Chiral Synthesis: For applications in pharmaceuticals or asymmetric catalysis where a single enantiomer is required, the biocatalytic route is clearly superior.[2][3] It avoids the need for chiral separation of a racemic mixture or the use of expensive chiral catalysts. The high enantiomeric excess (>99%) achieved in a single step is a significant advantage. The "green" credentials of the biocatalytic method—operating in water at mild temperatures—are increasingly important in modern drug development.[1]

Conclusion

This guide validates a novel biocatalytic route for the synthesis of 2,2,2-trifluoro-1-(4-fluorophenyl)ethanol and provides a direct comparison with the traditional NaBH₄ reduction. While the classic chemical method is robust for producing racemic material, the biocatalytic approach offers an efficient, highly selective, and environmentally benign alternative for accessing the enantiomerically pure alcohol. Researchers and drug development professionals are encouraged to consider the end-application of the target molecule to select the most appropriate and efficient synthetic strategy.

References

  • Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Graz University of Technology.
  • Asymmetric Synthesis. University of Victoria.
  • Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Victoria.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

Executive Summary & Chemical Profile 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (TFPE) is a specialized fluorinated intermediate used frequently in medicinal chemistry for installing chiral trifluoromethyl groups. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (TFPE) is a specialized fluorinated intermediate used frequently in medicinal chemistry for installing chiral trifluoromethyl groups. Unlike standard organic solvents, its disposal requires strict adherence to halogenated waste protocols due to the stability of the C-F bond and the generation of hydrofluoric acid (HF) upon combustion.

This guide provides a self-validating workflow for the segregation, stabilization, and final disposal of TFPE, ensuring compliance with EPA standards and minimizing environmental impact.

Chemical Identity Table
ParameterSpecification
Chemical Name 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol
CAS Number 50562-19-1
Molecular Formula C₈H₆F₄O
Molecular Weight 194.13 g/mol
Physical State Liquid (Light-red to Brown) or Low-melting Solid
Key Hazards Skin/Eye Irritant (H315, H319), Combustible, HF Generation on burning
Waste Class Halogenated Organic (Do NOT mix with non-halogenated solvents)

Hazard Profiling & Causality

To manage disposal safely, one must understand the causality of the hazards involved. It is not enough to know that it is dangerous; you must understand why to prevent catastrophic failure during waste processing.

A. The Fluorine Factor (Thermal Decomposition)

The primary disposal risk is not the toxicity of the alcohol itself, but its combustion products.

  • Mechanism: When TFPE is incinerated, the high-energy C-F bonds rupture.

  • Result: This releases gaseous Hydrogen Fluoride (HF) .[1][2]

  • Operational Implication: Standard municipal incinerators cannot handle high loads of fluorinated compounds. TFPE waste must be directed to hazardous waste incinerators equipped with caustic scrubbers to neutralize HF emissions. Never dilute TFPE into general "Organic Waste" streams destined for fuel blending, as this can corrode facility infrastructure.

B. Chemical Reactivity (Incompatibility)

TFPE contains a secondary hydroxyl group adjacent to an electron-withdrawing trifluoromethyl group.

  • Acidity: The

    
     group increases the acidity of the hydroxyl proton compared to non-fluorinated ethanol.
    
  • Incompatibility: Avoid mixing with Alkali Metals (Na, K) or Strong Bases in waste drums, as this can generate hydrogen gas or cause exothermic polymerization.

  • Oxidizers: Segregate from strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent uncontrolled oxidation reactions in the waste container.

Pre-Disposal: Segregation & Packaging Workflow

Effective disposal begins at the bench. The following decision tree illustrates the mandatory segregation logic to prevent cross-contamination of waste streams.

WasteSegregation Start Waste Generation: TFPE or TFPE-Contaminated Material StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidPath Liquid Waste StateCheck->LiquidPath Liquid SolidPath Solid Waste (Wipes, Silica, PPE) StateCheck->SolidPath Solid LiquidMix Is it mixed with other solvents? LiquidPath->LiquidMix BinB CONTAINER B: Solid Hazardous Waste (Double Bagged) SolidPath->BinB HaloCheck Are other solvents Halogenated (DCM, Chloroform)? LiquidMix->HaloCheck Mixed BinA CONTAINER A: Halogenated Organic Waste (Label: Contains Fluorinated Compounds) LiquidMix->BinA Pure TFPE NonHaloCheck Are other solvents Non-Halogenated (Acetone, MeOH)? HaloCheck->NonHaloCheck No HaloCheck->BinA Yes NonHaloCheck->BinA Yes (Segregate as Halogenated) Stop STOP: Do not mix. Create separate Halogenated Stream. NonHaloCheck->Stop If <1% TFPE, consult EHS. Otherwise, treat as Halogenated.

Figure 1: Waste Segregation Logic. Note that even if TFPE is mixed with non-halogenated solvents (like Acetone), the entire mixture must be defaulted to the "Halogenated" waste stream to ensure proper incineration.

Step-by-Step Disposal Protocol

Phase 1: Accumulation (At the Bench)
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the waste is potentially acidic or wet, as fluoride ions can accelerate corrosion.

  • Labeling: Apply a hazardous waste label immediately.

    • Required Text: "Hazardous Waste - Halogenated Organic."

    • Constituents: List "2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol" explicitly.

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though pure TFPE is stable.

Phase 2: Bulking & Storage (Central Waste Area)
  • Secondary Containment: Store the waste container in a secondary tray capable of holding 110% of the volume.

  • Compatibility Check: Ensure the "Halogenated" drum does not contain strong acids or oxidizers.

  • Log Entry: Record the volume and concentration in the facility's waste tracking system (e.g., CisPro, EHS Assistant).

Phase 3: Final Disposal (Vendor Handoff)
  • Method: High-temperature incineration with acid gas scrubbing.

  • EPA Waste Codes: While TFPE is not a specific P- or U-listed waste, it typically falls under D001 (Ignitable) if in a flammable solvent, or generic halogenated solvent codes depending on the mixture (e.g., F002 if mixed with DCM).

  • Vendor Instruction: Explicitly declare the fluorine content to the waste vendor (e.g., Veolia, Clean Harbors). This allows them to balance the "thermal mix" in their incinerator to prevent scrubber overload.

Emergency Contingencies: Spill Response

In the event of a spill, rapid containment is necessary to prevent the compound from entering drains, where it becomes difficult to treat.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Colleagues) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Use Absorbent Snakes to block drains PPE->Contain Absorb 4. Absorption: Use Vermiculite or Universal Chem-Pads Contain->Absorb Clean 5. Cleanup: Scoop into heavy-duty plastic bag Absorb->Clean Decon 6. Decontamination: Wash surface with soap & water Clean->Decon Disposal 7. Disposal: Label as Solid Hazardous Waste Decon->Disposal

Figure 2: Immediate Spill Response Workflow. Speed is critical to prevent surface permeation.

PPE Specifics for Cleanup:

  • Gloves: Nitrile rubber (minimum 0.11 mm thickness) provides adequate splash protection. For larger spills, use Silver Shield/4H laminate gloves.

  • Respiratory: If the spill is large (>500mL) or in a poorly ventilated area, use a half-mask respirator with Organic Vapor (OV) cartridges.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol (CAS 50562-19-1).[3][4] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[5][6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS).[5][6][7] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from

  • Carl Roth. (2024). Safety Data Sheet: Fluorinated Alcohols (General Class). Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol. As a valued professional in research and drug development, your safety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist to offer a procedural framework grounded in established safety principles, ensuring both personal protection and experimental integrity.

Hazard Analysis: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on its structural analog, 2,2,2-Trifluoroethanol, this compound is anticipated to be a hazardous substance with multiple risk factors.

The primary threats associated with this class of fluorinated alcohols include:

  • High Acute Toxicity: The compound is likely toxic if swallowed or inhaled and harmful upon skin contact.[1][2][3][4][5]

  • Severe Eye Damage: Direct contact can cause serious, potentially irreversible, eye damage.[2][3][4][5]

  • Flammability: The substance is a flammable liquid and vapor, posing a significant fire risk.[1][3][4][5][6]

  • Reproductive Toxicity: There is a potential for this compound to damage fertility or the unborn child.[3][4][5]

  • Organ-Specific Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the blood.[3][5][6]

Hazard Classification Summary
Hazard StatementGHS ClassificationSource
H226: Flammable liquid and vaporFlammable Liquid, Category 3[3][4][5]
H301+H331: Toxic if swallowed or if inhaledAcute Toxicity (Oral), Category 3; Acute Toxicity (Inhalation), Category 3[2][3][4][5]
H312: Harmful in contact with skinAcute Toxicity (Dermal), Category 4[2]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2[2]
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation, Category 1[2][3][4][5]
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[2]
H360: May damage fertility or the unborn childReproductive Toxicity, Category 1B[3][4][5]
H373: May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity (Repeated Exposure), Category 2[3][5][6]

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a breakdown of the minimum required PPE.

Eye and Face Protection: Shielding from Severe Damage

Why it's critical: The classification of this chemical family as causing "serious eye damage" (H318) means that a splash could lead to severe and lasting injury.[2][3][4][5] Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that provide a complete seal around the eyes are required.[1][2][7]

  • Recommended for High-Volume/Splash Risk: When handling larger quantities (>50 mL) or performing operations with a high potential for splashing (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[7][8][9]

Skin and Body Protection: A Barrier Against Toxicity and Irritation

Why it's critical: The compound is harmful upon skin contact and can be absorbed through the skin, contributing to systemic toxicity.[1][2] It is also a skin irritant.[2]

  • Gloves:

    • Type: Wear chemical-resistant gloves. Nitrile rubber (NBR) with a thickness of >0.11 mm is a suitable starting point, offering significant breakthrough times.[3] However, always consult the glove manufacturer's specific chemical resistance chart for trifluoroethanol or similar fluorinated solvents.

    • Practice: Use a double-gloving technique, especially for prolonged handling. Dispose of contaminated gloves immediately in the designated hazardous waste stream and thoroughly wash your hands.[10]

  • Lab Coat/Gown: A flame-retardant, long-sleeved lab coat is mandatory.[10] For procedures with a higher risk of splashes or spills, a chemically resistant apron or a disposable gown with tight-fitting cuffs should be worn over the lab coat.[9]

  • Footwear: Fully enclosed leather or chemical-resistant footwear is required. Do not wear open-toed shoes, sandals, or cloth-based sneakers in the laboratory.

Respiratory Protection: Preventing Inhalation Toxicity

Why it's critical: Inhalation is a primary route of exposure, and the substance is classified as toxic if inhaled.[2][3][4][5] Vapors are heavier than air and can accumulate in poorly ventilated areas.[3][4]

  • Primary Engineering Control: All handling of this compound MUST be performed within a certified chemical fume hood to minimize vapor inhalation.

  • When a Respirator is Needed: In situations where a fume hood is not available or during a large spill where vapor concentrations may exceed exposure limits, a respirator is required. Use an approved air-purifying respirator with organic vapor (OV) cartridges or a supplied-air respirator.[1][10] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.[8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is essential for minimizing risk.

Pre-Experiment Checklist
  • Review SDS: Always check for an updated SDS for the specific compound or its closest analog.

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Before handling the chemical, don all required PPE as outlined in Section 2.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Have designated, clearly labeled hazardous waste containers ready for liquid and solid waste.

Handling Procedure
  • Transport: Transport the chemical in a secondary, shatterproof container.

  • Work Area: Conduct all work within the fume hood, keeping the sash at the lowest possible height for safe operation.

  • Dispensing: Ground all equipment when transferring the liquid to prevent static discharge, which can ignite the flammable vapors.[5][6] Use only non-sparking tools.[5][6]

  • Heating: Avoid open flames. If heating is necessary, use a controlled heating mantle, water bath, or sand bath.

  • Post-Handling: Tightly close the primary container.[3][5][6][10]

Spill and Emergency Response
  • Small Spill (inside fume hood):

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1]

    • Scoop the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol), and then soap and water. Place all cleaning materials in the solid hazardous waste container.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Remove all sources of ignition.[1][5][6]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[1]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]

Disposal Plan: Responsible Waste Management

Improper disposal can endanger personnel and the environment.

  • Liquid Waste: Collect all waste containing 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Solid Waste: All contaminated materials (gloves, absorbent pads, pipette tips, etc.) must be disposed of as solid hazardous waste in a separate, labeled container.

  • Empty Containers: "Empty" containers are not truly empty and will contain hazardous residue. They must be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste. The rinsed container should then be disposed of according to institutional policy.

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for ensuring adequate protection when working with 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanol.

PPE_Workflow start_node Start: Plan to handle 2,2,2-Trifluoro-1- (4-fluorophenyl)ethanol p1 Review SDS & Hazard Profile (Toxicity, Flammability, Eye Damage) start_node->p1 Assess Hazards decision_node decision_node process_node process_node hazard_node hazard_node end_node Proceed with Experiment p2 Select Core PPE p1->p2 p3 Mandatory Items: - Chemical Splash Goggles - Nitrile Gloves (or equivalent) - Flame-Retardant Lab Coat p2->p3 d1 Is work inside a certified fume hood? p3->d1 p4 Work in Fume Hood d1->p4 Yes h1 STOP! Work cannot proceed safely. Consult EHS. d1->h1 No d2 High splash potential? (e.g., >50mL, transfer) p4->d2 d2->end_node No p5 Add Enhanced PPE: - Full Face Shield - Double Gloves - Chemical Apron d2->p5 Yes p5->end_node

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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